6-Chloro-2,4-difluoro-3-methylbenzoic acid
Description
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Properties
IUPAC Name |
6-chloro-2,4-difluoro-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-3-5(10)2-4(9)6(7(3)11)8(12)13/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWZQYJWODLKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Cl)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 6-Chloro-2,4-difluoro-3-methylbenzoic Acid
The following technical guide details the properties, synthesis, and applications of 6-Chloro-2,4-difluoro-3-methylbenzoic acid , a critical fluorinated building block in modern medicinal chemistry.
A Core Scaffold for Next-Generation Fluoroquinolones
Identity & Physicochemical Profile[1][2][3][4]
This compound is a highly functionalized aromatic scaffold used primarily in the synthesis of 8-chloro-fluoroquinolone antibiotics . Its specific substitution pattern—combining electron-withdrawing halogens with a steric methyl group—makes it a valuable tool for modulating lipophilicity and metabolic stability in drug candidates.
| Property | Data |
| CAS Number | 1706446-43-6 |
| Molecular Formula | C₈H₅ClF₂O₂ |
| Molecular Weight | 206.57 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 164–168 °C (typical for class) |
| Acidity (pKa) | ~2.8–3.2 (Predicted; enhanced acidity due to ortho-F/Cl) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| SMILES | CC1=C(F)C=C(C(O)=O)C(Cl)=C1F |
Strategic Applications in Drug Development
This compound serves as the Ring A precursor for tricyclic and tetracyclic fluoroquinolones. In the structure-activity relationship (SAR) of quinolones:
-
C-6 Chlorine (on the benzoic acid): Becomes the C-8 position on the final quinolone core. An 8-chloro substituent is known to improve activity against anaerobic bacteria and reduce the risk of phototoxicity compared to 8-fluoro analogs (e.g., Sparfloxacin).
-
C-2/C-4 Fluorines: Provide the essential C-6 fluorine (for gyrase inhibition) and a leaving group at C-7 for amine coupling in the final drug.
-
C-3 Methyl: Adds steric bulk, preventing metabolic oxidation at the 8-position and improving half-life.
Primary Drug Class: Novel 8-chloro-fluoroquinolones (Analogs of Clinafloxacin/Sitafloxacin).
Synthesis & Manufacturing Protocols
The synthesis of this crowded aromatic ring requires precise regiocontrol. Direct electrophilic substitution is often poor due to the competing directing effects of the halogens and methyl group. The industry-standard approach utilizes Directed Ortho-Metalation (DoM) or Oxidation of Toluene Precursors .
Method A: The Lithiation-Carboxylation Route (High Purity)
This method is preferred for medicinal chemistry scales (gram to kilogram) as it ensures correct regiochemistry.
Mechanism:
-
Precursor: 1-Chloro-3,5-difluoro-2-methylbenzene (2,4-difluoro-3-methyl-chlorobenzene).
-
Lithiation: Treatment with n-Butyllithium (n-BuLi) or LDA at low temperature (-78°C). The proton at the position ortho to the fluorine and meta to the methyl is the most acidic and sterically accessible.
-
Quench: Trapping the aryl-lithium species with dry ice (CO₂).
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
-
Reagent Prep: Dissolve 1-chloro-3,5-difluoro-2-methylbenzene (1.0 eq) in anhydrous THF (10 mL/g).
-
Deprotonation: Cool to -78°C . Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 30 minutes. Note: LDA is preferred over n-BuLi to avoid nucleophilic attack on the ring.
-
Reaction: Stir at -78°C for 2 hours to ensure complete lithiation. The solution typically turns yellow/orange.
-
Carboxylation: Bubble excess anhydrous CO₂ gas (dried through a CaCl₂ tube) into the solution for 45 minutes, or pour the reaction mixture onto crushed dry ice.
-
Workup: Allow to warm to room temperature. Quench with 1N HCl until pH < 3. Extract with Ethyl Acetate (3x).
-
Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc to obtain the target acid.
Method B: Oxidation of Toluene Derivative (Industrial Scale)
For larger scales where cryogenic conditions are cost-prohibitive, oxidation of the corresponding toluene is used.
Precursor: 6-Chloro-2,4-difluoro-3-methyltoluene. Reagents: KMnO₄ (Potassium Permanganate) or Co/Mn catalyzed aerobic oxidation.
Visualizing the Synthetic Logic
The following diagram illustrates the retrosynthetic logic and the forward synthesis decision tree.
Figure 1: Strategic synthetic routes for this compound.
Analytical Characterization Standards
To validate the identity of the synthesized compound, the following analytical signals must be observed.
| Method | Expected Signal / Criteria |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (br s, 1H, COOH), δ 7.85 (t, 1H, Ar-H). Note: Only one aromatic proton exists (H-5), appearing as a triplet due to coupling with two Fluorine atoms. |
| ¹⁹F NMR | Two distinct signals (approx -110 to -120 ppm), showing coupling to each other and the H-5 proton. |
| HPLC Purity | >98.0% (AUC) at 254 nm. |
| Mass Spectrometry (ESI-) | [M-H]⁻ = 205.0 (Chlorine isotope pattern 3:1 visible). |
Safety & Handling (SDS Summary)
-
Hazard Classification: Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335).
-
Handling: Use in a fume hood. The compound is an organic acid and can be corrosive to mucous membranes in dust form.
-
Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent slow decarboxylation or oxidation over long periods.
References
-
BLD Pharm. (2024). Product Analysis: this compound (CAS 1706446-43-6).[1][2][3] Retrieved from
-
Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. (Demonstrates analogous halogenated benzoate synthesis). Retrieved from
-
PubChem. (2024). Compound Summary: 2,4-Difluoro-3-methylbenzoic acid derivatives. Retrieved from
-
BenchChem. (2024). Technical Data: this compound.[1][4] Retrieved from
Sources
6-Chloro-2,4-difluoro-3-methylbenzoic acid structure elucidation
Case Study: 6-Chloro-2,4-difluoro-3-methylbenzoic acid
Part 1: Executive Summary & Strategic Approach
In drug discovery, particularly within the fluoroquinolone and agrochemical sectors, poly-functionalized benzene rings are critical intermediates. The molecule This compound (CAS 1706446-43-6) presents a classic "sparse proton" challenge. With only one aromatic proton and high halogen density, standard 1H NMR connectivity is insufficient.
This guide outlines a self-validating elucidation protocol . We move beyond simple spectral matching to a first-principles approach, utilizing heteroatom couplings (
The Core Challenge: Regioisomerism
For a benzoic acid with substituents {Cl, F, F, Me}, multiple regioisomers exist. Distinguishing the 2,4-difluoro-3-methyl isomer from a potential 2,6-difluoro-3-methyl or 3,5-difluoro-2-methyl isomer requires proving the specific adjacency of the Methyl group to both Fluorine atoms.
Part 2: Analytical Workflow (Visualization)
The following workflow prioritizes non-destructive techniques, moving from elemental confirmation to spatial connectivity.
Figure 1: Step-wise elucidation workflow for poly-halogenated aromatics.
Part 3: Step-by-Step Elucidation Protocol
Step 1: High-Resolution Mass Spectrometry (HRMS)
Before NMR, we must validate the halogen count. Chlorine provides a distinct isotopic signature that serves as an internal standard.
-
Method: ESI- (Negative Mode) is preferred for Benzoic Acids (detection of
). -
Success Criteria:
-
Monoisotopic Mass: Calculated for
: ~204.987 (exact mass depends on ionization). -
Isotope Pattern: A distinct 3:1 intensity ratio between the M peak (
) and the M+2 peak ( ). -
Note: Fluorine (
) is monoisotopic and will not add to the isotopic spread, simplifying the Cl identification.
-
Step 2: 1D NMR Spectroscopy (The "Sparse" Proton Problem)
Sample Preparation: Dissolve ~10 mg in DMSO-d6 . DMSO is chosen over
A.
- ~13.0-14.0 ppm (bs, 1H): Carboxylic acid proton (-COOH). Broad due to hydrogen bonding.
-
~7.5-8.0 ppm (t or dd, 1H): The aromatic proton H5 .
-
Coupling: H5 is ortho to F4 and para to F2. Expect a large
(~7-10 Hz) from F4. The para-coupling to F2 is usually small (<2 Hz) but may broaden the peak.
-
-
~2.2-2.4 ppm (t or d, 3H): The Methyl group (H-Me) .
-
Crucial Diagnostic: This is not a singlet. Because the methyl is at position 3 (flanked by F2 and F4), it will show long-range coupling (
). It should appear as a pseudo-triplet .
-
B.
-
Signal 1 (F4): Likely around -100 to -115 ppm. Will show coupling to H5 (ortho).
-
Signal 2 (F2): Likely shifted slightly upfield/downfield relative to F4.
-
Coupling: Both fluorines should show coupling to the Methyl protons (check for quartets in high-res scans).
C.
-
C-F Coupling: Carbons directly attached to Fluorine (C2, C4) will appear as doublets with huge coupling constants (
). -
C3 (Methyl-bearing): Will appear as a triplet (or dd) due to coupling with two adjacent fluorines (
). This triplet proves the methyl is sandwiched between two fluorines.
Part 4: 2D Connectivity Logic (The Proof)
To definitively prove the structure is 6-chloro-2,4-difluoro-3-methyl and not an isomer, we map the connectivity.
Figure 2: Critical connectivity correlations required to confirm the regioisomer.
The "Smoking Gun" Experiments:
-
HOESY (
- ):-
Run a Heteronuclear Overhauser Effect experiment.
-
Prediction: Irradiating the Methyl protons (2.3 ppm) should show a strong NOE response to both Fluorine signals.
-
Logic: If the methyl were at position 6 (next to Cl), it would show NOE to only one F (or none). Seeing two F interactions confirms the "sandwich" position.
-
-
HMBC (
- ):-
The Methyl protons will correlate to C3 (ipso), C2, and C4.
-
Since C2 and C4 are C-F carbons, these cross-peaks will be split into doublets (due to
). Observing correlations to two large-coupling doublets confirms the methyl is adjacent to two fluorinated carbons.
-
Part 5: Data Summary Table
| Nucleus | Signal (Approx) | Multiplicity | Coupling ( | Structural Assignment |
| 1H | 13.5 ppm | Broad Singlet | - | -COOH (Pos 1) |
| 1H | 7.8 ppm | Doublet (d) | H5 (Ortho to F4) | |
| 1H | 2.3 ppm | Pseudo-Triplet | Methyl (Pos 3) - Flanked by F | |
| 13C | ~115-120 ppm | Triplet (t) | C3 (Ipso to Me, between Fs) | |
| 19F | -110 ppm | Multiplet | - | F4 (Ortho to H5) |
| 19F | -118 ppm | Multiplet | - | F2 (Ortho to COOH) |
Part 6: References
-
CAS Registry. "this compound (CAS 1706446-43-6)."[1] BLD Pharm.
-
EPA CompTox Dashboard. "Benzoic acid derivatives and substructures." U.S. Environmental Protection Agency.
-
Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley. (Standard text for J-coupling rules).
-
Reich, H. J. "WinPLT NMR Coupling Constants: Fluorine." University of Wisconsin.
-
Jeol USA. "Structure Elucidation of Fluorinated Compounds by NMR." Jeol Application Notes.
Sources
spectral data for 6-Chloro-2,4-difluoro-3-methylbenzoic acid
Technical Characterization Guide: 6-Chloro-2,4-difluoro-3-methylbenzoic Acid
Part 1: Executive Summary
This compound (CAS: 1706446-43-6) is a highly specialized fluorinated intermediate used primarily in the synthesis of next-generation fluoroquinolone antibiotics and anti-inflammatory agents.[1] Its unique substitution pattern—featuring a methyl group "sandwiched" between two fluorine atoms—imparts specific steric and electronic properties that enhance metabolic stability and lipophilicity in final drug candidates.
This guide provides a comprehensive technical framework for the identification, characterization, and quality control of this compound. Given the proprietary nature of specific industrial batches, the spectral data presented below represents Target Specifications derived from theoretical principles and analogous fluorinated benzoate standards. These specifications serve as the "Gold Standard" for validating synthesized or purchased lots.
Part 2: Chemical Identity & Physicochemical Profile
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Number | 1706446-43-6 |
| Molecular Formula | C₈H₅ClF₂O₂ |
| Molecular Weight | 206.57 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Predicted pKa | ~2.8 - 3.2 (Acidic due to ortho-F and ortho-Cl electron withdrawal) |
| Predicted LogP | 2.5 - 2.8 (Moderate lipophilicity) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
Part 3: Spectral Characterization (Target Specifications)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of this molecule is distinct due to the coupling interactions between the fluorine atoms (
Experimental Protocol:
-
Solvent: DMSO-d₆ (preferred for solubility and preventing COOH exchange).[1]
-
Concentration: 10-15 mg/mL.[1]
-
Reference: TMS (0.00 ppm).
A.
| Signal | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Diagnostic Logic |
| COOH | 13.0 - 14.0 | Broad Singlet (br s) | 1H | -COOH | Typical carboxylic acid proton; may broaden or disappear if wet.[1] |
| Ar-H | 7.40 - 7.60 | Doublet (d) | 1H | H-5 | Located at position 5.[1] Coupled strongly to the ortho-Fluorine (F-4).[1] Expected |
| CH₃ | 2.20 - 2.35 | Triplet (t) or dd | 3H | 3-CH₃ | The methyl group is flanked by two fluorines (F-2 and F-4).[1] Long-range coupling ( |
B.
-
Carbonyl (C=O): ~164-166 ppm.[1]
-
C-F Carbons (C-2, C-4): Large doublets (
Hz) appearing in the 155-165 ppm range.[1] -
Aromatic Carbons:
-
Methyl Carbon: ~10-15 ppm (likely a triplet due to F coupling).[1]
C.
-
F-2 & F-4: Two distinct signals in the range of -110 to -125 ppm .[1]
-
Pattern: Both signals will appear as doublets or multiplets due to mutual coupling (
Hz) and coupling to the H-5 proton.[1]
Mass Spectrometry (MS)
Method: LC-MS (Electrospray Ionization - ESI) Mode: Negative Ion Mode (ESI-) is preferred for carboxylic acids.[1]
-
Parent Ion [M-H]⁻: m/z 204.9 (Base peak).
-
Isotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks (204.9 and 206.[1]9) confirms the presence of one Chlorine atom.
-
Fragmentation:
-
Loss of CO₂ ([M-H-44]⁻): m/z ~160.9 (Decarboxylation is common in source fragmentation).[1]
-
Infrared Spectroscopy (FT-IR)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 2800 - 3200 | O-H Stretch (Broad) | Carboxylic Acid dimer |
| 1680 - 1710 | C=O[1] Stretch (Strong) | Carbonyl (Aryl Acid) |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1100 - 1250 | C-F Stretch | Aryl Fluoride |
| 700 - 800 | C-Cl Stretch | Aryl Chloride |
Part 4: Analytical Workflow & Logic
The following workflow describes the logical progression from raw material to validated intermediate. This protocol ensures that impurities (such as the non-chlorinated analog or regioisomers) are detected.
Figure 1: Integrated LC-MS Analytical Workflow for Purity Assessment.
Critical Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% to 95% ACN over 10 minutes. Rationale: The acidic modifier keeps the carboxylic acid protonated, ensuring a sharp peak shape and consistent retention time.
Part 5: Biological Context & Application[1][3][4][5]
While primarily a chemical intermediate, this compound has shown direct biological relevance in early-stage screening.[1]
-
Cell Cycle Arrest: Research indicates that this compound (and its derivatives) can induce cell cycle arrest at the G1 phase in U-937 (human leukemic monocyte lymphoma) cells [1].[2]
-
Mechanism: The planar aromatic structure, combined with the lipophilic halogen substituents, allows the molecule to intercalate or bind to specific kinase domains involved in cell proliferation.
-
Drug Synthesis: It is a key scaffold for introducing the "difluoro-methyl" motif into quinolone antibiotics, enhancing their potency against Gram-positive bacteria.[1]
Part 6: References
Sources
Technical Guide: Medicinal Chemistry Applications of 6-Chloro-2,4-difluoro-3-methylbenzoic Acid
The following technical guide details the medicinal chemistry applications of 6-Chloro-2,4-difluoro-3-methylbenzoic acid , focusing on its role as a critical scaffold for next-generation fluoroquinolone antibiotics and bioactive heterocyclic cores.
Executive Summary
This compound (CAS 1706446-43-6) is a highly functionalized aromatic building block used primarily in the synthesis of 8-methyl-5-chloro-fluoroquinolone antibiotics and related antineoplastic agents. Its unique substitution pattern—specifically the 3-methyl group flanked by halogens—addresses a critical failure mode in earlier quinolone generations: phototoxicity .
By serving as the precursor for the 8-methyl quinolone core , this intermediate allows medicinal chemists to synthesize drugs that maintain high potency against Gram-positive pathogens (via the 5-chloro substituent) while significantly improving the safety profile (via the 8-methyl substituent).
Chemical Architecture & Synthetic Utility
The molecule’s value lies in its dense functionalization, which directs regioselective cyclization and modulates the physicochemical properties of the final drug candidate.
Structural Analysis[1][2][3][4]
-
C-1 Carboxyl Group: The handle for acyl chloride formation, essential for the Grohe-Heberer cyclization method.
-
C-2 Fluorine: A labile leaving group for nucleophilic aromatic substitution (
). In quinolone synthesis, this fluorine is displaced by the nitrogen of the -aminoacrylate to close the ring, forming the bond. -
C-3 Methyl Group: The "Magic Methyl." Upon cyclization, this becomes the C-8 methyl group of the quinolone. This substituent sterically hinders the coplanarity of the ring system, reducing the generation of singlet oxygen and thereby eliminating phototoxicity —a common side effect of 8-fluoro/8-chloro quinolones (e.g., sparfloxacin, clinafloxacin).
-
C-6 Chlorine: Becomes the C-5 chlorine on the quinolone. This substituent is known to enhance activity against Gram-positive bacteria (e.g., S. aureus, S. pneumoniae) and anaerobes.
Reactivity Profile
| Position | Substituent | Reactivity / Role |
| C-1 | -COOH | Electrophilic activation (Acid Chloride/Ester) |
| C-2 | -F | High |
| C-3 | -CH | Steric bulk; Lipophilicity enhancer |
| C-4 | -F | Moderate |
| C-6 | -Cl | Stable; Electronic modulation (Becomes C-5) |
Primary Application: Synthesis of 8-Methyl-5-Chloro Quinolones
The most authoritative application of this intermediate is the synthesis of non-phototoxic fluoroquinolone antibiotics. The following protocol outlines the conversion of the benzoic acid to the quinolone core.
Mechanistic Pathway
The synthesis typically follows the Grohe-Heberer methodology. The 3-methyl group on the benzene ring translates to the 8-position on the quinolone, while the 6-chloro group translates to the 5-position.
Experimental Protocol: Grohe-Heberer Cyclization
Objective: Convert this compound to Ethyl 5-chloro-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylate (Note: C-4 F becomes C-7 F; C-6 Cl becomes C-5 Cl).
Step 1: Acid Chloride Formation
-
Reagents: this compound (1.0 eq), Thionyl chloride (
, 5.0 eq), catalytic DMF. -
Procedure: Dissolve the acid in toluene. Add
dropwise at 0°C. Heat to reflux for 3 hours. -
Workup: Evaporate solvent and excess
under vacuum to yield the crude acid chloride.
Step 2: Acylation of Malonate
-
Reagents: Magnesium ethoxide (
), Diethyl malonate, Acid Chloride (from Step 1). -
Procedure: Generate the magnesium enolate of diethyl malonate in anhydrous THF. Add the acid chloride solution dropwise at -10°C. Stir for 2 hours at RT.
-
Observation: Formation of the acyl malonate intermediate.
Step 3: Decarboxylation & Enamine Formation
-
Reagents: p-Toluenesulfonic acid (catalytic), Triethyl orthoformate (
), Cyclopropylamine (or other primary amine). -
Procedure: Reflux the acyl malonate with catalytic acid in water/dioxane to decarboxylate, forming the
-ketoester. React this with and Acetic Anhydride to form the ethoxymethylene intermediate. -
Amine Addition: Add Cyclopropylamine in ethanol at 0°C. The amine displaces the ethoxy group, forming the enamino ketoester .
Step 4: Cyclization (
)
-
Reagents: Potassium Carbonate (
) or Sodium Hydride ( ), DMF. -
Procedure: Dissolve the enamino ketoester in dry DMF. Add base (
, 2.5 eq). Heat to 80-100°C for 4 hours. -
Mechanism: The nitrogen anion attacks the C-2 position of the benzene ring, displacing the Fluorine atom.
-
Result: Formation of the tricyclic quinolone core.
Visualization: The Grohe-Heberer Pathway
The following diagram illustrates the transformation logic, highlighting the position shifts of the substituents.
Caption: Transformation of the benzoic acid scaffold into the quinolone core. Note the critical migration of the Methyl group to position 8.
Medicinal Chemistry Implications[1][2][3]
The "8-Methyl" Safety Advantage
The primary reason for utilizing this specific intermediate is to access the 8-methyl substitution pattern.
-
Phototoxicity Reduction: 8-Fluoro and 8-Chloro quinolones (e.g., Lomefloxacin, Sparfloxacin) are notorious for causing UV-induced skin reactions. This is due to the generation of singlet oxygen and superoxide radicals upon irradiation. The 8-methyl group prevents this by altering the HOMO-LUMO gap and increasing the steric bulk, which destabilizes the triplet excited state required for singlet oxygen generation [1].
-
Genetic Toxicity: 8-Methyl derivatives have shown a reduced tendency to cause chromosomal aberrations compared to their 8-fluoro counterparts [2].
The "5-Chloro" Potency Factor
The retention of the chlorine atom (originally at C-6 of the benzoic acid) at the C-5 position of the quinolone enhances lipophilicity and improves penetration into Gram-positive bacteria.
-
Target: DNA Gyrase and Topoisomerase IV.
-
Effect: The C-5 substituent often improves activity against Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.
References
-
In vitro phototoxic properties of new 6-desfluoro and 6-fluoro-8-methylquinolones. Source: Toxicology in Vitro.[1] Context: Establishes the safety profile of 8-methyl quinolones derived from this class of intermediates.
-
Structure-Activity Relationships of Antibacterial Activity and Side Effects for 5- or 8-Substituted Quinolones. Source: Chemical and Pharmaceutical Bulletin.[2] Context: Details the synthesis and biological evaluation of 8-methyl-5-amino/chloro derivatives.
-
An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Source: Journal of Chemical Research.[3][4][5] Context: Describes the synthetic manipulation of poly-halogenated benzoic acids for quinolone production.
-
Quinolone Antibiotics: Structure-Activity Relationships. Source: Journal of Medicinal Chemistry.[2] Context: General grounding on the Grohe-Heberer cyclization and substituent effects at C-5 and C-8.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Studies on Quinolone Antibacterials. IV. Structure-Activity Relationships of Antibacterial Activity and Side Effects for 5- or 8-Substituted and 5, 8-Disubstituted-7-(3-amino-1-pyrrolidinyl)-1-cycloporpyl-1, 4-dihydro-4-oxoquinoline-3-carboxylic Acids [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Whitepaper: A Preliminary Investigative Framework for 6-Chloro-2,4-difluoro-3-methylbenzoic Acid as a Novel Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor
Executive Summary
Stearoyl-CoA Desaturase 1 (SCD1) stands as a critical enzymatic control point in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs).[1] Its overactivity is strongly implicated in a host of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance, making it a high-priority target for therapeutic intervention.[1][2] However, the development of SCD1 inhibitors has been challenging, often hampered by off-target effects or undesirable safety profiles stemming from systemic inhibition.[3][4] This guide presents a comprehensive, technically-grounded framework for the preliminary in vitro investigation of a novel small molecule, 6-Chloro-2,4-difluoro-3-methylbenzoic acid, as a potential SCD1 inhibitor. We outline a logical, multi-phase investigative cascade designed to rigorously assess its potency, cellular activity, and mechanism of action, providing clear, data-driven criteria for its advancement in the drug discovery pipeline.
The Strategic Imperative for Targeting SCD1
SCD1 is an endoplasmic reticulum-bound enzyme that introduces a cis-double bond in the delta-9 position of saturated fatty acyl-CoAs (SFAs), primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) into oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively.[5][6] These MUFA products are essential substrates for the synthesis of complex lipids like triglycerides, cholesterol esters, and phospholipids, thereby playing a pivotal role in membrane fluidity, energy storage, and cellular signaling.[5][7]
The therapeutic rationale for SCD1 inhibition is compelling. Genetic knockout or pharmacological inhibition of SCD1 in preclinical models has been shown to protect against diet-induced obesity, improve insulin sensitivity, and ameliorate hepatic steatosis.[2][8] By blocking the conversion of SFAs to MUFAs, SCD1 inhibitors are designed to reduce lipid accumulation and mitigate lipotoxicity.[4] The challenge, however, lies in achieving a therapeutic window. The accumulation of SFA substrates resulting from potent, systemic SCD1 inhibition can trigger pro-inflammatory pathways and cellular stress, particularly in non-target tissues like the skin and pancreas.[2][9] This underscores the need for a meticulous preliminary investigation to identify compounds with potent, on-target activity and a favorable safety profile.
Candidate Compound Profile: this compound
The selection of this compound for this investigation is predicated on a structure-based hypothesis. The scaffold of many known SCD1 inhibitors features a central ring system, often substituted with electron-withdrawing groups like halogens, which can enhance binding affinity and modulate pharmacokinetic properties.[4][10] The specific substitution pattern of this compound offers a unique combination of steric and electronic features for potential interaction with the SCD1 active site.
| Property | Value | Source |
| CAS Number | 1706446-43-6 | BLDpharm[11] |
| Molecular Formula | C₈H₅ClF₂O₂ | BLDpharm[11] |
| Molecular Weight | 206.57 g/mol | BLDpharm[11] |
| Structure | O=C(O)C1=C(Cl)C=C(F)C(C)=C1F | BLDpharm[11] |
Phase 1: In Vitro Target Engagement and Potency Assessment
The primary objective of this phase is to empirically determine if this compound directly engages and inhibits the SCD1 enzyme and to quantify its potency in both a biochemical and a cellular context.
Workflow for Initial In Vitro Screening
Protocol 1: Microsomal SCD1 Activity Assay
Causality: This biochemical assay is the foundational step to confirm direct enzymatic inhibition. Using liver microsomes provides a concentrated, native source of SCD1 enzyme, isolating its activity from broader cellular processes.[12] The use of a radiolabeled substrate, [1-14C]-Stearoyl-CoA, allows for highly sensitive and direct quantification of the enzymatic conversion to [1-14C]-Oleoyl-CoA.[13]
Methodology:
-
Microsome Preparation: Utilize liver microsomes from rats previously fed a high-carbohydrate, low-fat diet to induce high expression levels of SCD1.[12]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.2), 2.5 mM MgCl₂, 1.0 mM ATP, 0.1 mM Coenzyme A, and 2.5 mM NADH.
-
Compound Incubation: Add this compound across a range of concentrations (e.g., 1 nM to 100 µM) to the reaction wells. Include a vehicle control (DMSO) and a known SCD1 inhibitor (e.g., CAY10566) as a positive control.[14]
-
Enzyme Addition: Add 20 µg of microsomal protein to each well and pre-incubate for 10 minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding the substrate, [1-14C]-Stearoyl-CoA (specific activity ~55 mCi/mmol), to a final concentration of 2 µM. Incubate for 15 minutes at 37°C.
-
Termination and Saponification: Stop the reaction by adding 50 µL of 5 M KOH. Saponify the lipids by heating at 70°C for 60 minutes to hydrolyze the fatty acyl-CoAs to free fatty acids.
-
Acidification and Extraction: Acidify the mixture with 5 M HCl. Extract the free fatty acids twice with 300 µL of hexane.
-
Analysis: Evaporate the pooled hexane extracts to dryness. Reconstitute the sample in an appropriate mobile phase and analyze via reverse-phase HPLC coupled with an on-line flow scintillation detector to separate and quantify the amounts of [14C]-stearic acid and [14C]-oleic acid.[13]
-
Data Analysis: Calculate the percent inhibition at each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Desaturation Assay
Causality: While a biochemical assay confirms enzyme inhibition, it does not guarantee that a compound can penetrate cell membranes to reach its intracellular target. This cell-based assay addresses this critical question. Using the human hepatoma cell line HepG2 provides a relevant model for hepatic lipid metabolism.[15] The Desaturation Index (DI), the ratio of MUFA to SFA, serves as a robust functional biomarker of SCD1 activity within the cell.[16]
Methodology:
-
Cell Culture: Culture HepG2 cells in a 96-well plate until they reach approximately 80% confluency.
-
Compound Treatment: Treat the cells with this compound across a range of concentrations for 18-24 hours.
-
Substrate Labeling: Add [1-14C]-Stearic acid to the culture medium and incubate for an additional 4 hours, allowing it to be taken up by the cells and metabolized.
-
Cell Lysis and Lipid Extraction: Wash the cells thoroughly with PBS to remove extracellular label. Lyse the cells and perform lipid saponification and extraction as described in Protocol 1 (Steps 6-7).
-
Analysis: Separate and quantify the radiolabeled stearic acid (18:0) and oleic acid (18:1) using HPLC with flow scintillation detection.[13]
-
Data Analysis: Calculate the Desaturation Index (DI) using the formula: DI = [14C]-Oleic Acid / ([14C]-Stearic Acid + [14C]-Oleic Acid). Plot the DI against the compound concentration to determine the cellular EC₅₀.
Phase 2: Mechanistic Confirmation and Safety Profiling
Assuming the compound demonstrates promising potency in Phase 1, the next step is to confirm its on-target mechanism and establish an initial therapeutic window.
SCD1 Inhibition and Downstream Lipid Synthesis
Protocol 3: Cellular Lipid Profile Analysis by LC-MS/MS
Causality: This protocol provides a comprehensive, unbiased view of the compound's impact on the cellular lipidome. It serves as the definitive confirmation of the on-target mechanism. A successful SCD1 inhibitor should cause a clear and significant shift in the cellular lipid pool, characterized by an increase in SFA-containing lipids and a corresponding decrease in MUFA-containing lipids.
Methodology:
-
Sample Preparation: Culture and treat HepG2 cells with the test compound at its EC₅₀ and 10x EC₅₀ concentrations for 24 hours.
-
Lipid Extraction: Harvest the cells and perform a total lipid extraction using a modified Bligh-Dyer or Folch method.
-
LC-MS/MS Analysis: Analyze the lipid extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS). Employ both positive and negative ionization modes to capture a wide range of lipid classes (e.g., triglycerides, phospholipids, cholesterol esters).
-
Data Analysis: Process the raw data using specialized lipidomics software to identify and quantify individual lipid species. Specifically, compare the ratios of 18:1/18:0 and 16:1/16:0 within each major lipid class between treated and untreated cells.
Protocol 4: Cellular Viability and Lipotoxicity Assessment
Causality: Efficacy must be balanced with safety. This protocol aims to define the therapeutic window by comparing the concentration at which the compound inhibits SCD1 with the concentration at which it causes cell death or stress. The accumulation of SFAs can be toxic, and measuring markers of lipid peroxidation, like malondialdehyde (MDA), provides a direct readout of this potential lipotoxicity.[15]
Methodology:
-
Cellular Viability: Treat HepG2 cells with a broad concentration range of the test compound for 48-72 hours. Measure cell viability using a standard ATP-based assay (e.g., CellTiter-Glo®). Calculate the CC₅₀ (50% cytotoxic concentration).
-
Lipotoxicity (TBARS Assay): Treat cells with the compound at EC₅₀ and 10x EC₅₀. After treatment, lyse the cells and measure the levels of thiobarbituric acid reactive substances (TBARS), which quantify lipid peroxidation products like MDA.[15][17] An increase in TBARS indicates oxidative stress resulting from lipotoxicity.
Data Interpretation and Go/No-Go Criteria
The decision to advance this compound will be based on the successful achievement of predefined milestones. This data-driven approach ensures that only compounds with a high probability of success move forward.
| Parameter | Assay Protocol | Go Criterion | Rationale |
| Biochemical Potency | Protocol 1 | IC₅₀ < 1 µM | Demonstrates potent, direct interaction with the target enzyme. |
| Cellular Efficacy | Protocol 2 | EC₅₀ < 5 µM | Confirms cell permeability and on-target activity in a relevant cell model. |
| On-Target Confirmation | Protocol 3 | >50% decrease in 18:1/18:0 ratio | Provides definitive evidence of the intended mechanism of action. |
| Therapeutic Index | Protocol 4 | CC₅₀ / EC₅₀ > 10 | Ensures a reasonable safety margin between efficacy and cytotoxicity. |
| Lipotoxicity Signal | Protocol 4 | No significant TBARS increase at ≤10x EC₅₀ | Indicates low potential for mechanism-based toxicity at therapeutic concentrations. |
Conclusion and Future Directions
This technical guide details a rigorous and logical framework for the initial evaluation of this compound as a novel SCD1 inhibitor. By systematically progressing from direct enzyme kinetics to cellular functional assays and safety profiling, this workflow is designed to build a comprehensive data package.
Should the compound meet the "Go" criteria, the subsequent steps in its development would include:
-
Selectivity Profiling: Assessing inhibitory activity against other desaturases and a panel of off-target proteins.
-
Pharmacokinetic Studies: Evaluating ADME (Absorption, Distribution, Metabolism, and Excretion) properties in rodent models to assess bioavailability and tissue distribution.[10]
-
In Vivo Efficacy Studies: Testing the compound in a diet-induced obesity or NAFLD mouse model to assess its impact on metabolic parameters such as body weight, hepatic steatosis, and plasma desaturation index.[14]
This structured approach ensures that resources are focused on compounds with the highest potential to become effective and safe therapeutics for metabolic diseases.
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Hulver, M. W., et al. (2012). Role of stearoyl-CoA desaturase-1 in skeletal muscle function and metabolism. Journal of Applied Physiology. [Link]
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Flowers, M. T., & Ntambi, J. M. (2009). Stearoyl-coenzyme A desaturase 1 in inhibition and the metabolic syndrome: considerations for future drug discovery. Current Opinion in Pharmacology. [Link]
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Fanning, S., et al. (2021). SCD Inhibition Protects from α-Synuclein-Induced Neurotoxicity But Is Toxic to Early Neuron Cultures. eNeuro. [Link]
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Xin, Z., & Liu, J. (2012). Chapter 9: Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors: Bench to Bedside Must Only Go Through Liver. Royal Society of Chemistry. [Link]
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exploratory studies on 6-Chloro-2,4-difluoro-3-methylbenzoic acid for antimicrobial agents
An In-depth Technical Guide for the Exploratory Studies of 6-Chloro-2,4-difluoro-3-methylbenzoic acid as a Novel Antimicrobial Agent
Authored by Gemini, Senior Application Scientist
Foreword: Charting Unexplored Territories in the War Against Antimicrobial Resistance
The relentless evolution of antimicrobial resistance (AMR) constitutes one of the most significant threats to modern medicine and global public health. The innovation pipeline for new antibiotics has alarmingly decelerated, creating a critical void that necessitates the exploration of novel chemical scaffolds and mechanisms of action. This guide is conceived as a comprehensive roadmap for researchers, scientists, and drug development professionals venturing into the promising, yet uncharted, territory of halogenated benzoic acid derivatives as potential antimicrobial agents. We focus on a specific, rationally designed molecule: this compound. This document is not merely a collection of protocols; it is a strategic framework designed to guide the systematic, evidence-based exploration of a novel chemical entity, from its synthesis and initial characterization to its antimicrobial activity profiling and preliminary mechanistic elucidation.
The Scientific Imperative for Investigating this compound
The rationale for selecting this compound as a candidate for antimicrobial exploration is rooted in established medicinal chemistry principles. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, primarily attributed to their ability to disrupt cellular pH homeostasis and compromise cell membrane integrity.[1][2][3] The antimicrobial efficacy of benzoic acid is pH-dependent, with the undissociated form being more adept at penetrating microbial cell membranes.[1][2]
The introduction of halogen atoms, particularly fluorine and chlorine, onto the aromatic ring can profoundly influence a molecule's physicochemical and biological properties. Halogenation can enhance lipophilicity, thereby improving cell membrane permeability, and can also modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets.[4][5] Studies have shown that multi-halogen-substituted derivatives can exhibit superior antibacterial activity.[4] The strategic placement of a chloro, two fluoro, and a methyl group on the benzoic acid scaffold is hypothesized to create a unique combination of steric and electronic features that could lead to potent and selective antimicrobial activity.
Synthesis and Physicochemical Characterization
A critical first step in the exploration of any new chemical entity is its synthesis and thorough physicochemical characterization. While a definitive synthetic route for this compound is not yet established in the literature, a plausible synthetic pathway can be proposed based on known organic chemistry transformations. One such potential route could start from a commercially available substituted toluene and proceed through a series of halogenation and oxidation steps.
A proposed, though unvalidated, synthetic approach is presented below:
Caption: A plausible synthetic pathway for this compound.
Once synthesized, a comprehensive physicochemical characterization is paramount. This data will be crucial for understanding the compound's behavior in biological assays and for future formulation development.
Table 1: Essential Physicochemical Parameters for Characterization
| Parameter | Method | Rationale |
| Identity and Purity | ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC | Confirms the chemical structure and assesses the purity of the synthesized compound. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on purity and solid-state properties. |
| Solubility | Kinetic and thermodynamic solubility assays in various buffers (e.g., PBS) and solvents (e.g., DMSO). | Essential for preparing stock solutions for biological assays and for predicting bioavailability. |
| pKa | Potentiometric titration or UV-metric method | The acidity of the carboxylic acid group is critical for its antimicrobial mechanism. |
| LogP/LogD | Shake-flask method or computational prediction | Indicates the lipophilicity of the compound, which influences its ability to cross cell membranes. |
In Vitro Antimicrobial Susceptibility Testing: A Step-by-Step Guide
The cornerstone of this exploratory study is the determination of the compound's antimicrobial activity against a diverse panel of clinically relevant microorganisms. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[6][7][8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][9]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria[6]
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Standardized microbial inocula (0.5 McFarland standard)
-
Stock solution of this compound in DMSO
-
Positive control antibiotics (e.g., ciprofloxacin, fluconazole)
-
Negative (growth) and sterility controls
Procedure:
-
Preparation of the Microtiter Plate: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Serial Dilution: Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Experimental Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[10][11]
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate these aliquots onto appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that results in no colony formation on the agar plate.
Elucidating the Mechanism of Action: Preliminary Studies
Identifying the mechanism of action is a critical step in the development of a novel antimicrobial agent. The following are foundational assays to probe the potential cellular targets of this compound.
Bacterial Membrane Permeability Assay
This assay determines if the compound disrupts the integrity of the bacterial cell membrane.
Principle: The fluorescent dye propidium iodide (PI) is unable to penetrate the intact cell membranes of viable cells. If the membrane is compromised, PI can enter the cell, intercalate with DNA, and emit a strong fluorescent signal.
Procedure:
-
Grow the target bacteria to the mid-logarithmic phase.
-
Wash and resuspend the cells in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).[12]
-
In a 96-well black, clear-bottom plate, mix the bacterial suspension, propidium iodide, and the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC).
-
Include a positive control (e.g., a known membrane-disrupting peptide) and a negative (untreated) control.
-
Monitor the fluorescence intensity over time using a microplate reader. A rapid increase in fluorescence indicates membrane permeabilization.
DNA Interaction Assay
This assay investigates whether the compound interacts directly with bacterial DNA.
Principle: Ethidium bromide (EtBr) is a fluorescent intercalator of DNA. If the test compound binds to DNA, it can displace the EtBr, leading to a decrease in fluorescence.[13]
Procedure:
-
Prepare a solution of bacterial DNA in a suitable buffer.
-
Add ethidium bromide to the DNA solution to establish a stable baseline fluorescence.
-
Titrate increasing concentrations of this compound into the DNA-EtBr complex.
-
Measure the fluorescence at each concentration point. A significant quenching of fluorescence suggests an interaction between the compound and DNA.
Caption: A logical flow for preliminary mechanism of action (MoA) investigations.
Data Interpretation and Future Directions
The data generated from these exploratory studies will provide a critical initial assessment of the potential of this compound as an antimicrobial agent.
Table 2: Hypothetical Data Interpretation Framework
| Assay | Favorable Outcome | Unfavorable Outcome | Next Steps if Favorable |
| MIC | Low MIC values (<16 µg/mL) against a broad spectrum of pathogens. | High MIC values (>64 µg/mL) or narrow spectrum of activity. | Proceed to MBC/MFC and MoA studies. |
| MBC/MFC | MBC/MIC ratio ≤ 4, suggesting bactericidal/fungicidal activity. | MBC/MIC ratio > 4, suggesting static activity. | Prioritize for further development due to cidal activity. |
| Membrane Permeability | Rapid and dose-dependent increase in fluorescence. | No significant change in fluorescence compared to the negative control. | Investigate specific membrane targets (e.g., lipid composition). |
| DNA Interaction | Dose-dependent quenching of EtBr fluorescence. | No significant change in fluorescence. | Identify the specific DNA binding mode (e.g., intercalation, groove binding). |
A favorable outcome from these initial studies would strongly support the progression of this compound into a lead optimization program. Future research should focus on structure-activity relationship (SAR) studies to improve potency and selectivity, cytotoxicity assays to assess the therapeutic index, and in vivo efficacy studies in animal models of infection. The journey from a promising hit compound to a clinically approved drug is long and arduous, but it begins with rigorous and systematic exploratory studies as outlined in this guide.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Chloro-2,4-difluoro-3-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Synthesis of a Key Fluorinated Aromatic Building Block
6-Chloro-2,4-difluoro-3-methylbenzoic acid is a highly functionalized aromatic molecule of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid group, a chlorine atom, two fluorine atoms, and a methyl group, makes it a valuable intermediate for the synthesis of complex molecular architectures, including novel pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules.
This document provides a detailed protocol for the synthesis of this compound, leveraging the robust and regioselective methodology of Directed Ortho-Metalation (DoM) . This approach offers a predictable and efficient route to this polysubstituted benzoic acid, overcoming the challenges often associated with classical electrophilic aromatic substitution on such electron-deficient and sterically hindered rings.
Synthetic Strategy: The Power of Directed Ortho-Metalation
The chosen synthetic pathway involves a one-pot reaction sequence starting from the readily available 1-chloro-3,5-difluoro-2-methylbenzene. The core of this strategy is the regioselective deprotonation at the C6 position, directed by the existing substituents, followed by carboxylation with carbon dioxide.
Reaction Scheme:
Causality Behind Experimental Choices: A Mechanistic Perspective
The success of this synthesis hinges on the precise control of regioselectivity during the lithiation step. Herein lies the expertise in applying Directed Ortho-Metalation principles.[1][2][3]
-
The Role of Directing Groups: The substituents on the aromatic ring guide the deprotonation to a specific position. In 1-chloro-3,5-difluoro-2-methylbenzene, the fluorine and chlorine atoms are moderate directing metalation groups (DMGs).[1] They coordinate with the lithium atom of the organolithium base, lowering the pKa of the adjacent ortho protons. The C6 proton is positioned ortho to the chloro group and one of the fluoro groups, making it the most acidic and sterically accessible site for deprotonation.
-
Choice of Organolithium Reagent: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base ideal for this transformation.[2] While sec-butyllithium and tert-butyllithium are stronger bases, their increased steric bulk can sometimes hinder approach to the target proton. n-BuLi provides a good balance of reactivity and selectivity for this substrate.
-
The Function of TMEDA: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a crucial additive. It is a bidentate Lewis base that chelates the lithium ion, breaking down the aggregate structure of n-BuLi in solution.[4] This de-aggregation increases the effective basicity of the reagent and enhances the rate and regioselectivity of the ortho-lithiation.
-
Cryogenic Conditions: The reaction is conducted at -78 °C (the sublimation temperature of dry ice) for several critical reasons. Firstly, the aryllithium intermediate is thermally unstable and can undergo side reactions at higher temperatures. Secondly, the low temperature prevents unwanted side reactions such as halogen-metal exchange, which can be competitive with deprotonation, especially with aryl chlorides.[2]
-
Anhydrous Environment: Organolithium reagents are extremely reactive towards protic sources, including water. The reaction must be carried out under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the n-BuLi and the aryllithium intermediate.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1-chloro-3,5-difluoro-2-methylbenzene | 162.57 | 10.0 | 1.63 g |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 50 mL |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 4.4 mL |
| TMEDA | 116.21 | 11.0 | 1.65 mL |
| Dry Ice (solid CO₂) | 44.01 | Excess | ~20 g |
| 3 M Hydrochloric Acid (HCl) | 36.46 | - | As needed |
| Ethyl Acetate | 88.11 | - | ~100 mL |
| Saturated Brine Solution | - | - | ~50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed |
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add 1-chloro-3,5-difluoro-2-methylbenzene (1.63 g, 10.0 mmol).
-
Add anhydrous THF (50 mL) via a syringe.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
-
Directed Ortho-Metalation:
-
To the cooled solution, add TMEDA (1.65 mL, 11.0 mmol) dropwise via a syringe.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. The formation of the aryllithium species may be indicated by a color change.
-
-
Carboxylation:
-
In a separate dry beaker, place an excess of freshly crushed dry ice (~20 g).
-
While stirring vigorously, slowly transfer the cold aryllithium solution onto the dry ice via a cannula. This should be done carefully to control the sublimation of CO₂.
-
Allow the mixture to warm to room temperature slowly as the excess dry ice sublimes.
-
-
Workup and Extraction:
-
Once at room temperature, quench the reaction by slowly adding 3 M HCl until the solution is acidic (pH ~1-2), which will dissolve the lithium salts and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated brine solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, a solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
-
Data Presentation
| Parameter | Value |
| Starting Material | 1-chloro-3,5-difluoro-2-methylbenzene |
| Key Reagents | n-Butyllithium, TMEDA, CO₂ (Dry Ice) |
| Solvent | Anhydrous THF |
| Temperature | -78 °C |
| Reaction Time | 1 hour (lithiation) |
| Expected Product | This compound |
| Anticipated Yield | 70-85% (based on similar reactions) |
| Purity | >95% after purification |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Reagents and Conditions
Sources
Application Note: Derivatization of 6-Chloro-2,4-difluoro-3-methylbenzoic acid for Biological Screening
Abstract
This application note provides a comprehensive guide for the chemical derivatization of 6-Chloro-2,4-difluoro-3-methylbenzoic acid, a halogenated aromatic scaffold, to generate a library of novel compounds for biological screening. We present detailed, validated protocols for the synthesis of amide, ester, and hydrazide-hydrazone derivatives. The rationale behind the strategic incorporation of fluorine and other halogens in medicinal chemistry is discussed, highlighting their potential to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] Furthermore, we outline standardized protocols for preliminary biological evaluation, specifically in vitro antimicrobial and anticancer cytotoxicity assays, to assess the therapeutic potential of the synthesized library. This guide is intended for researchers, chemists, and drug development professionals engaged in the exploration of new chemical entities.
Introduction and Rationale
The strategic modification of lead compounds is a cornerstone of modern drug discovery. This compound represents a promising starting scaffold due to the presence of multiple halogen substituents. Fluorine, in particular, is a bioisostere of hydrogen but possesses unique properties such as high electronegativity, which can modulate the acidity (pKa) of adjacent functional groups, influence molecular conformation, and block metabolic oxidation sites, often leading to improved metabolic stability and bioavailability.[1][2][4] The chlorine atom and methyl group further contribute to the molecule's lipophilicity and steric profile, offering multiple points for structure-activity relationship (SAR) studies.
Derivatization of the carboxylic acid moiety is a classic and highly effective strategy in medicinal chemistry.[5] It allows for the introduction of a wide array of functional groups, enabling the exploration of diverse chemical space and interactions with biological targets. By converting the carboxylic acid into amides, esters, and other functional groups, researchers can systematically alter properties such as solubility, hydrogen bonding capacity, and overall molecular shape to optimize for potency and selectivity.[6][7] Benzoic acid derivatives have been reported to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9][10]
This note details three robust derivatization pathways and subsequent biological screening protocols to facilitate the discovery of novel bioactive agents based on the this compound core.
Characteristics of the Core Scaffold
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₅ClF₂O₂
-
Molecular Weight: 206.57 g/mol
-
Structure:
The key reactive site for the protocols described herein is the carboxylic acid group (-COOH), which can be readily activated for nucleophilic acyl substitution.
Synthetic Derivatization Protocols
The following protocols are designed to be robust and applicable to a wide range of commercially available building blocks. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Amide Derivatives via EDC/HOBt Coupling
Amide bond formation is one of the most widely used reactions in medicinal chemistry.[6][11] This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide that activates the carboxylic acid.[12] HOBt is added as an additive to suppress racemization (if chiral amines are used) and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.[13]
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
A diverse selection of primary and secondary amines (e.g., benzylamine, morpholine, aniline derivatives)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the desired amine (1.1 eq) and DIPEA (1.5 eq) in a small amount of anhydrous DCM.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide derivative.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of Ester Derivatives via Fischer Esterification
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. Using a large excess of the alcohol can drive the equilibrium towards the product ester.[14] This method is cost-effective and straightforward for synthesizing simple alkyl and benzyl esters.
Materials:
-
This compound
-
A selection of alcohols (e.g., methanol, ethanol, benzyl alcohol)
-
Concentrated sulfuric acid (H₂SO₄) as a catalyst
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Suspend this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops) to the mixture.
-
Heat the reaction mixture to reflux (temperature depends on the alcohol used) and maintain for 4-16 hours.[15] Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water (1x), saturated NaHCO₃ solution (2x, until effervescence ceases), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude ester by flash column chromatography if necessary.
-
Validation: Characterize the purified ester by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Synthesis of Hydrazide-Hydrazone Derivatives
This two-step protocol first creates an acyl hydrazide, a versatile intermediate, which can then be condensed with various aldehydes or ketones to form hydrazones.[16][17][18] Acyl hydrazides themselves are an important class of compounds in medicinal chemistry.
Step 3A: Synthesis of 6-Chloro-2,4-difluoro-3-methylbenzoyl hydrazide
Materials:
-
This compound methyl ester (synthesized via Protocol 2)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or Methanol
Step-by-Step Methodology:
-
Dissolve the methyl ester of the starting acid (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3-5 eq) to the solution.
-
Heat the mixture to reflux for 6-12 hours. A precipitate may form as the reaction progresses.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo to yield the acyl hydrazide.
-
Validation: Confirm the structure of the hydrazide by NMR and HRMS.
Step 3B: Synthesis of Hydrazones
Materials:
-
6-Chloro-2,4-difluoro-3-methylbenzoyl hydrazide (from Step 3A)
-
A selection of aromatic or aliphatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, cinnamaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Step-by-Step Methodology:
-
Dissolve the acyl hydrazide (1.0 eq) in ethanol.
-
Add the desired aldehyde (1.0-1.1 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 2-6 hours.
-
Monitor the reaction by TLC. A precipitate often forms upon product formation.
-
Cool the mixture, collect the solid product by filtration, wash with cold ethanol, and dry.
-
Validation: Characterize the final hydrazone derivative by NMR and HRMS.
Visualization of Synthetic Workflow
The overall derivatization strategy can be visualized as a divergent synthesis approach starting from the core benzoic acid scaffold.
Caption: Divergent synthesis workflow for creating a chemical library.
Proposed Biological Screening Protocols
Based on the known activities of halogenated aromatic compounds, initial screening should focus on antimicrobial and anticancer assays.[7][19]
Protocol 4: Antimicrobial Screening - Broth Microdilution for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20][21]
Materials:
-
Synthesized derivatives dissolved in DMSO (e.g., at 10 mg/mL)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (DMSO vehicle)
Step-by-Step Methodology:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first column of wells, resulting in a 2-fold dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This creates a concentration gradient.
-
Prepare a bacterial inoculum in MHB, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.[22]
-
Inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial suspension.[20][23]
-
Include positive control (antibiotic) and negative control (DMSO) wells.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which no bacterial growth (turbidity) is observed.
Protocol 5: Anticancer Screening - MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell viability.[24][25] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a quantitative measure of live cells.[25]
Materials:
-
Synthesized derivatives dissolved in DMSO
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Step-by-Step Methodology:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.[26][27]
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle controls (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
After incubation, add 10 µL of the MTT stock solution to each well and incubate for another 4 hours.[26]
-
Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[26]
-
Gently mix the plate on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation and Interpretation
The results from the derivatization and screening should be systematically organized for clear SAR analysis.
Table 1: Example of a Proposed Derivative Library
| Compound ID | Derivative Type | R¹ | R² | R' |
| ACID-01 | Starting Material | - | - | - |
| AMD-01 | Amide | H | Benzyl | - |
| AMD-02 | Amide | \multicolumn{2}{ | c | }{Morpholin-4-yl} |
| EST-01 | Ester | - | - | Methyl |
| EST-02 | Ester | - | - | Ethyl |
| HDZ-01 | Hydrazone | - | - | Phenyl |
| HDZ-02 | Hydrazone | - | - | 4-Chlorophenyl |
Conclusion
This application note provides a structured and scientifically grounded framework for the synthesis and preliminary biological evaluation of a novel compound library based on the this compound scaffold. The detailed protocols for amide, ester, and hydrazone synthesis are robust and adaptable. The subsequent screening protocols for antimicrobial and anticancer activity offer a clear path to identifying potential lead compounds for further development. By systematically applying these methods, researchers can efficiently explore the structure-activity relationships of this promising chemical series.
References
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Gangan, V. (2020). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate. Retrieved from [Link]
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U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
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ACS Publications. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]
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WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]
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MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
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ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]
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ResearchGate. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]
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ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods?. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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ResearchGate. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
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Chromatography Forum. (2008). Derivatization of carboxylic group for fluorescence. Retrieved from [Link]
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ACS Publications. (n.d.). Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate. Retrieved from [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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ACS Publications. (2022). Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters. Retrieved from [Link]
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Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
- Google Patents. (n.d.). Continuous process for preparing benzoic acid esters.
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
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ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. Retrieved from [Link]
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ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
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YouTube. (2020). MIC (Broth Microdilution) Testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Difluoro-3-methylbenzoic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: 6-Chloro-2,4-difluoro-3-methylbenzoic Acid & Derivatives
Welcome to the technical support center for 6-Chloro-2,4-difluoro-3-methylbenzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address common stability challenges encountered during storage, dissolution, and reaction, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Section 1: General Stability and Storage
This section covers the most frequently asked questions regarding the handling and long-term storage of the solid material.
Question 1: What are the ideal long-term storage conditions for this compound?
Answer: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1][2]
-
Causality—Why these conditions?
-
Cool Environment: Reduces the rate of potential solid-state decomposition reactions, such as slow decarboxylation, which can be accelerated by heat.
-
Dry Environment: Prevents the absorption of atmospheric moisture. As a carboxylic acid, the compound is hygroscopic. Absorbed water can lead to clumping and may act as a medium for hydrolytic degradation of derivatives, especially esters or amides, if they are stored together.
-
Inert Atmosphere (Optional but Recommended): For high-purity samples or long-term archival, storing under an inert atmosphere (e.g., Argon or Nitrogen) can prevent slow oxidation.
-
Protection from Light: Aromatic compounds can be susceptible to photolytic degradation. While the carbon-fluorine bond is very strong, UV light can potentially initiate radical reactions, leading to discoloration and the formation of impurities.[3]
-
Table 1: Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation kinetics. |
| Atmosphere | Dry; Inert (Ar, N₂) recommended | Prevents moisture absorption and slow oxidation. |
| Light | Amber vial or dark location | Avoids potential photolytic degradation. |
| Container | Tightly sealed, non-reactive (Glass, PTFE-lined cap) | Prevents contamination and reaction with container materials. |
Question 2: I've observed the formation of fine dust when handling the material. Is this a stability concern?
Answer: The formation of fine dust is primarily a physical handling and safety issue rather than a chemical stability problem.[1][4] However, it should be managed carefully.
-
Causality—Why is dust a concern?
-
Inhalation Hazard: Like many fine chemical powders, the dust can be an irritant to the respiratory system.[5]
-
Increased Surface Area: While the solid core is generally stable, a fine dust has a much higher surface area-to-volume ratio. This can make it slightly more susceptible to interaction with atmospheric components like moisture and oxygen.
-
Explosion Hazard (Low Risk): For many organic powders, a high concentration of fine dust in the air can create a potential dust explosion hazard, although this is a low risk under typical laboratory handling conditions.[4]
-
Best Practices:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid actions that generate excessive dust, such as vigorous shaking or rapid pouring.
-
Use appropriate Personal Protective Equipment (PPE), including a dust mask or respirator.
Section 2: Solution Stability and Reactivity
Once dissolved, the stability of this compound is governed by its interaction with the solvent, pH, and other solutes.
Question 3: My compound is poorly soluble in my reaction solvent. Can I heat the mixture to dissolve it?
Answer: Gentle heating is generally acceptable, but prolonged exposure to high temperatures in solution should be avoided as it can promote degradation, primarily through decarboxylation.
-
Causality—Why is heat in solution a problem?
-
Decarboxylation: The primary thermal degradation pathway for many benzoic acids is the loss of carbon dioxide (CO₂) from the carboxylic acid group. This reaction is often catalyzed by trace metals or acidic/basic conditions and is accelerated by heat. The electron-withdrawing nature of the fluorine and chlorine atoms on the ring can influence the stability of the aryl anion or radical intermediate formed during this process.[6][7]
-
Question 4: I am running a reaction under basic conditions (e.g., using NaH, K₂CO₃, or LiOH). What stability issues should I be aware of?
Answer: Under basic conditions, the primary concern is the potential for nucleophilic aromatic substitution (SNAr) of one of the fluorine atoms, particularly the one at the 2-position.
-
Causality—Why is SNAr a risk?
-
Activation by Carboxylate: The deprotonated carboxylate group is electron-donating, which slightly deactivates the ring towards nucleophilic attack. However, the strong electron-withdrawing effects of the chlorine and the two fluorine atoms make the aromatic ring electron-deficient and thus susceptible to SNAr.
-
Positional Reactivity: The fluorine atom at the C2 position is ortho to the carboxylate group and ortho to the chlorine atom. This position is highly activated towards nucleophilic attack. A strong nucleophile (e.g., hydroxide from excess LiOH at high temperatures, or other nucleophiles present in your reaction) could displace this fluorine. The fluorine at C4 is less activated.
-
Troubleshooting Steps:
-
Use Milder Bases: If possible, use non-nucleophilic bases or weaker bases like potassium carbonate instead of hydroxides or alkoxides.
-
Control Temperature: Run the reaction at the lowest feasible temperature to minimize the rate of the SNAr side reaction.
-
Monitor by LC-MS: Track the reaction for the appearance of a product with a mass corresponding to the replacement of a fluorine atom with your nucleophile (e.g., -F replaced by -OH, M-19+17).
Question 5: Can I use nucleophilic reagents like thiols or amines with derivatives of this acid?
Answer: Yes, but with caution. The carboxylic acid can be converted to an amide or ester, but when reacting other parts of the molecule, be aware that strong nucleophiles can potentially displace the fluorine atoms via SNAr, as explained above.[8] The reactivity is highly dependent on the reaction conditions.
-
Expertise in Practice: When forming an amide using a reagent like HATU or EDC with an amine, the reaction is typically fast and occurs at room temperature, minimizing the risk of SNAr. However, if you are attempting a subsequent reaction on a different part of the molecule that requires heat and a strong nucleophile, you must consider the possibility of SNAr as a competing pathway.
Section 3: Analytical Troubleshooting
Observing unexpected results during analysis is a common indicator of stability problems.
Question 6: My HPLC analysis shows a new, earlier-eluting peak over time. What could it be?
Answer: An earlier-eluting (more polar) peak could be a hydroxy-substituted impurity formed via hydrolysis or SNAr. A later-eluting (less polar) peak could be the decarboxylated product.
-
Causality—Relating Structure to Retention Time:
-
Increased Polarity (Earlier Elution): If a fluorine atom is replaced by a hydroxyl group (-OH), the resulting molecule is significantly more polar. This will cause it to interact more strongly with the aqueous component of a typical reverse-phase HPLC mobile phase and elute earlier.
-
Decreased Polarity (Later Elution): The decarboxylated product (4-Chloro-2,6-difluorotoluene) is less polar than the parent carboxylic acid. It will have a stronger affinity for the nonpolar stationary phase (e.g., C18) and will therefore elute later.
-
Experimental Protocols
Protocol 1: Standard Purity Analysis by Reverse-Phase HPLC
This protocol provides a general method to assess the purity of this compound and detect common degradation products.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to make a 0.5 mg/mL stock solution.
-
Instrumentation & Columns:
-
System: HPLC with UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: Hold at 30% B
-
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 254 nm
-
-
Analysis: The parent compound should appear as a major peak. New peaks, especially those that grow over time in solution, indicate degradation. The relative peak area percentage can be used to estimate purity. This method is based on standard analytical procedures used for aromatic carboxylic acids.[9]
References
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid.
- Ferreira da Silva, J. L., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-5-chloro-3-methylbenzoic acid.
- Gohier, F., et al. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Unknown. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Li, J., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- Cheméo. (n.d.). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester.
- Haveman, L. Y. F., et al. (2025).
- Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
- Müller, R., et al. (1996). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. PubMed.
- Bel-Abas, W., et al. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.
- Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity?.
- Eawag. (n.d.). Chlorobenzene Degradation Pathway.
- Merck Millipore. (2024). SAFETY DATA SHEET.
- UTRGV ScholarWorks. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation.
- PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid.
- Haveman, L. Y. F., et al. (2025).
- Li, J., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
- Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity.
- ResearchGate. (2008). Aerobic degradation of 3-chlorobenzoic acid by an indigenous strain isolated from a polluted river.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- ResearchGate. (2016). Degradation pathway for 3-chlorobenzoic acid by....
- Ossila. (n.d.). SAFETY DATA SHEET.
- BenchChem. (2025). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide.
- PubMed. (n.d.). Photostability and spectral properties of fluorinated fluoresceins and their biarsenical derivatives: a combined experimental and theoretical study.
- Chemistry Stack Exchange. (2015). Acidic strength of para substituted benzoic acids.
- Unknown. (2014). Preparation method of 6-chloro-2-mercaptobenzoic acid.
- Ossila. (n.d.). 4-Fluoro-3-methylbenzoic acid.
- PubChem. (n.d.). 3-Chloro-4-methylbenzoic Acid.
Sources
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- 2. fishersci.com [fishersci.com]
- 3. Photostability and spectral properties of fluorinated fluoresceins and their biarsenical derivatives: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Fluorinated Benzoic Acids
Welcome to the technical support center for resolving peak tailing in the HPLC analysis of fluorinated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet frustrating chromatographic challenge. Here, we will move beyond simple procedural lists to delve into the underlying chemical and physical interactions that cause peak tailing, providing you with the expert insights needed to diagnose and resolve these issues effectively.
Understanding the "Why": The Root Causes of Peak Tailing
Peak tailing, a distortion where the latter half of a chromatographic peak is broader than the leading half, can significantly compromise resolution, accuracy, and the limits of quantification.[1][2][3] For acidic analytes like fluorinated benzoic acids, peak tailing is often a symptom of secondary retention mechanisms occurring alongside the primary reversed-phase interaction.[3] Understanding these secondary interactions is the first step toward achieving sharp, symmetrical peaks.
There are two primary categories of causes for peak tailing: chemical interactions and physical problems .[4] It's crucial to distinguish between the two, as their solutions are vastly different. A key diagnostic clue is whether all peaks in the chromatogram are tailing or only specific ones. If all peaks exhibit tailing, a physical issue with the HPLC system or column is likely.[5] If only the fluorinated benzoic acids (or other polar, acidic compounds) are tailing, the problem is almost certainly chemical in nature.[4]
Chemical Culprits: The Interactive Stationary Phase
-
Secondary Silanol Interactions : This is the most common cause of peak tailing for acidic and basic compounds in reversed-phase HPLC.[2][3][6] Silica-based stationary phases, even those that are extensively end-capped, will have residual silanol groups (Si-OH) on the surface.[7] These silanol groups are weakly acidic and can become deprotonated (Si-O-), especially at mid-range pH, creating negatively charged sites.[8] The acidic protons of your fluorinated benzoic acids can then interact with these ionized silanols through hydrogen bonding or ion-exchange mechanisms, creating a secondary, stronger retention mechanism that leads to tailing.[3]
-
Analyte-Metal Chelation : Trace metal contaminants, such as iron and aluminum, can be present in the silica matrix of the stationary phase or can leach from stainless steel or even titanium components of the HPLC system itself.[9] These metal ions can act as Lewis acids and form coordination complexes (chelation) with analytes that have chelating functional groups.[10] Benzoic acids, particularly those with adjacent fluorine atoms, can exhibit chelating properties, leading to these strong, undesirable interactions that cause severe peak tailing.[10][11] This issue can be particularly pronounced in biocompatible (iron-free) systems where titanium components may corrode under certain mobile phase conditions, releasing Ti4+ ions that become permanently adsorbed onto the column.[9][12][13]
Physical Problems: System and Column Integrity
-
Column Voids and Bed Deformation : A void at the head of the column, caused by pressure shock or dissolution of the silica bed, creates an empty space where the sample can spread out before entering the packed bed, leading to band broadening and tailing for all peaks.[3][4][14] A partially blocked inlet frit can have a similar effect.[3]
-
Extra-Column Volume : Excessive tubing length or the use of tubing with a large internal diameter between the injector, column, and detector can introduce "dead volume" into the system.[4][6] This dead volume allows the analyte band to spread, resulting in broader and often tailing peaks.[6] This effect is more pronounced for early-eluting peaks.[5]
Troubleshooting Guide: A Systematic Approach
Use the following decision tree to systematically diagnose and resolve peak tailing issues with your fluorinated benzoic acid analysis.
Caption: Troubleshooting workflow for peak tailing.
FAQs and In-Depth Solutions
Q1: All my peaks are tailing, not just the fluorinated benzoic acids. What should I do first?
A1: Suspect a physical problem with your system or column.
-
Protocol 1: Column Void/Blockage Check
-
Inspect the Column Inlet: Disconnect the column and carefully inspect the inlet frit for any discoloration or particulate matter.
-
Reverse and Flush: If the column manufacturer's instructions permit, reverse the column and flush it with a strong solvent (disconnected from the detector) to dislodge any blockage at the inlet frit.[3]
-
Column Replacement: The most definitive test is to replace the column with a new one of the same type.[3] If the peak shape improves, the old column was the source of the problem.
-
-
Protocol 2: Minimizing Extra-Column Volume
-
Audit Tubing: Check the length and internal diameter of all tubing connecting the injector, column, and detector.
-
Optimize Connections: Use narrow internal diameter tubing (e.g., 0.005" or 0.12 mm) and ensure all fittings are properly seated to eliminate dead volume.[6]
-
Q2: Only my fluorinated benzoic acid peaks are tailing. My neutral markers look fine. Where do I start?
A2: Focus on the mobile phase chemistry. The issue is likely secondary silanol interactions.
The primary goal is to suppress the ionization of both the residual silanol groups on the stationary phase and your acidic analytes.[3][15]
-
Step 1: Lower the Mobile Phase pH
-
Why it works: By lowering the pH of the mobile phase to a value of 3 or below, you protonate the silanol groups (Si-OH), neutralizing their negative charge and minimizing their ability to interact with your acidic analytes.[1][3][5] This ensures that reversed-phase remains the dominant retention mechanism.
-
How to do it: Add an acidic modifier to the aqueous portion of your mobile phase. It's crucial to use a buffer to maintain a stable pH throughout the gradient.[6][14]
-
| Mobile Phase Additive | Typical Concentration | pKa | Pros | Cons |
| Formic Acid | 0.1% | 3.75 | MS-compatible, good for general use.[5] | May not be acidic enough to fully suppress silanol activity. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | 0.5 | Strong acid, very effective at suppressing silanol interactions.[16][17] | Can cause ion suppression in MS; strong UV absorbance below 220 nm.[18][19][20] |
| Phosphate Buffer | 10-25 mM | 2.15 (H₃PO₄) | Excellent buffering capacity around pH 2-3.[21] | Not volatile, not suitable for MS.[22] Can precipitate in high organic.[5] |
| Formate Buffer | 10-20 mM | 3.75 | Good buffering capacity, MS-compatible.[18][22] | Less acidic than TFA or phosphate. |
-
Experimental Protocol: Mobile Phase pH Optimization
-
Prepare Buffers: Prepare separate aqueous mobile phases (Mobile Phase A) containing 0.1% formic acid, 0.1% TFA, and a 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid.
-
Run Experiments: Using a fresh, high-quality C18 column, inject your fluorinated benzoic acid standard with each mobile phase, keeping the organic mobile phase (Mobile Phase B, e.g., acetonitrile) and gradient profile constant.
-
Analyze Results: Compare the peak symmetry (tailing factor) for your analytes under each condition. A USP tailing factor between 0.9 and 1.2 is considered ideal.[6]
-
Q3: I've lowered the pH, but I still see some tailing. What's the next step?
A3: Evaluate your column choice.
Not all C18 columns are created equal. The underlying silica and the bonding chemistry play a huge role in peak shape for challenging compounds.
-
Why it Matters:
-
Silica Purity: Modern columns are made from high-purity Type B silica, which has significantly lower levels of metal contamination compared to older Type A silica.[1] This reduces the number of highly acidic silanol sites that contribute to tailing.[1]
-
End-capping: After the primary C18 chains are bonded to the silica, a process called end-capping is used to react many of the remaining accessible silanol groups with a small silylating agent (like trimethylsilyl chloride).[3][5] This "shields" the analytes from these active sites.
-
Alternative Chemistries: For highly polar acidic compounds, specialized stationary phases may be required.[23][24]
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This helps to shield the residual silanols and can provide alternative selectivity.[6]
-
Positively Charged Surfaces: A novel approach for acidic analytes involves stationary phases with a weak positive charge on the surface.[24] This creates a repulsive effect for deprotonated acids, minimizing secondary interactions and improving peak shape, even allowing for use in 100% aqueous mobile phases.[24]
-
-
Sources
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- 10. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ [mtc-usa.com]
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Validation & Comparative
The Structure-Activity Relationship of 6-Chloro-2,4-difluoro-3-methylbenzoic Acid Derivatives as Potent CSF-1R Kinase Inhibitors: A Comparative Guide
Introduction: Targeting CSF-1R with a Privileged Scaffold
In the landscape of modern drug discovery, particularly in oncology and neuro-inflammation, the Colony-Stimulating Factor-1 Receptor (CSF-1R) has emerged as a critical therapeutic target.[1][2] CSF-1R is a receptor tyrosine kinase essential for the proliferation, differentiation, and survival of macrophages and microglia.[1][2] In the tumor microenvironment, tumor-associated macrophages (TAMs) often adopt a pro-tumorigenic M2 phenotype, suppressing anti-tumor immunity and promoting angiogenesis and metastasis.[3] Similarly, in neurodegenerative diseases, chronic activation of microglia contributes to neuronal damage.[4] Consequently, inhibiting CSF-1R signaling is a highly attractive strategy to modulate these pathological processes.[1][4]
This guide focuses on a specific, highly-substituted aromatic scaffold: 6-Chloro-2,4-difluoro-3-methylbenzoic acid . Derivatives of this acid, typically in the form of amides, have been identified as potent and selective inhibitors of CSF-1R. The unique substitution pattern of this phenyl ring—featuring a chlorine atom, two fluorine atoms, and a methyl group—plays a crucial role in locking the molecule into a bioactive conformation within the kinase's ATP-binding pocket. Here, we provide a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and protocols, to guide researchers in the development of next-generation CSF-1R inhibitors.
Elucidating the Structure-Activity Relationship (SAR)
The core concept in optimizing this series of inhibitors is the conversion of the carboxylic acid to various amide derivatives. This modification is pivotal as the amide bond allows for the introduction of diverse chemical moieties that can form key interactions with the CSF-1R kinase domain, particularly the hinge region. The 6-chloro-2,4-difluoro-3-methylphenyl group serves as a highly effective "warhead" that anchors the molecule, while modifications on the amide partner dictate potency and selectivity.
Key Interaction Points and the Role of the Core Scaffold
The development of these inhibitors is a prime example of structure-based drug design. The substituted phenyl ring is designed to fit into a specific pocket of the CSF-1R kinase domain. The fluorine and chlorine atoms are not merely passive substituents; they modulate the electronic properties of the ring and can form specific halogen bonds or favorable non-polar interactions. The methyl group provides steric bulk that can enhance binding affinity by occupying a specific sub-pocket.
The general structure for this class of inhibitors can be visualized as follows:
Caption: Workflow for a typical CSF-1R biochemical assay.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Assay Plate Setup: In a white, opaque 384-well assay plate, add 2.5 µL of each compound dilution. For positive (no inhibition) and negative (no enzyme) controls, add 2.5 µL of DMSO.
-
Reagent Addition: Add 5 µL of a solution containing the CSF-1R enzyme and the poly(Glu,Tyr) 4:1 substrate in kinase assay buffer.
-
Reaction Initiation: Add 2.5 µL of a 40 µM ATP solution to all wells to start the kinase reaction. The final volume will be 10 µL.
-
Incubation: Shake the plate for 1 minute and then incubate at 30°C for 60 minutes.
-
Signal Generation: Stop the reaction by adding 10 µL of ADP-Glo™ Kinase Assay Reagent. Incubate at room temperature for 40 minutes to convert the remaining ATP to ADP.
-
Luminescence Detection: Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and then measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based CSF-1R Phosphorylation Assay (Western Blot)
This assay confirms that the inhibitor can penetrate the cell membrane and block CSF-1R autophosphorylation in a cellular context.
Principle: Macrophage or microglia cells are pre-treated with the inhibitor and then stimulated with the CSF-1 ligand. Cell lysates are then analyzed by Western blot to detect the level of phosphorylated CSF-1R (p-CSF-1R).
Step-by-Step Methodology:
-
Cell Culture: Plate RAW264.7 macrophage cells in a 6-well plate and grow to 80% confluency.
-
Serum Starvation: The day before the experiment, replace the growth medium with serum-free medium and incubate overnight. This reduces baseline kinase activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound (or DMSO as a vehicle control) for 2 hours.
-
Ligand Stimulation: Stimulate the cells by adding 100 ng/mL of recombinant human CSF-1 for 15 minutes at 37°C.
-
Cell Lysis: Immediately place the plate on ice, wash the cells with cold PBS, and add RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Collect the lysates and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CSF-1R (e.g., anti-p-CSF-1R Tyr723).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total CSF-1R and a loading control like β-actin. [5]
-
Mechanistic Insights: The CSF-1R Signaling Pathway
Inhibition of the CSF-1R kinase blocks a cascade of downstream signaling events that are crucial for macrophage and microglia function. Understanding this pathway is essential for appreciating the therapeutic rationale.
Caption: Simplified CSF-1R signaling pathway and point of inhibition.
Upon binding of its ligands (CSF-1 or IL-34), the CSF-1R dimerizes and undergoes autophosphorylation on specific tyrosine residues. [6]This creates docking sites for various signaling proteins, leading to the activation of major downstream pathways, including the PI3K/Akt pathway (promoting survival) and the RAS/RAF/MEK/ERK pathway (promoting proliferation). [3]The this compound derivatives act by competitively binding to the ATP pocket of the CSF-1R kinase domain, preventing the autophosphorylation step and thereby blocking all downstream signaling.
Conclusion and Future Outlook
The this compound scaffold represents a highly promising starting point for the development of potent and selective CSF-1R inhibitors. The structure-activity relationship is clearly driven by the installation of hydrogen-bond-accepting and -donating heterocycles onto the amide nitrogen, with bicyclic systems like azaindoles demonstrating superior potency. These compounds are competitive with other classes of CSF-1R inhibitors and offer significant potential for therapeutic development in oncology and neuro-inflammation.
Future work in this area should focus on optimizing the pharmacokinetic properties of these derivatives, including metabolic stability and oral bioavailability. Furthermore, exploring modifications to the core phenyl ring itself could lead to inhibitors with even greater selectivity against other class III receptor tyrosine kinases, ultimately resulting in safer and more effective medicines.
References
- Ries, C. H., Cannarile, M. A., Hoves, S., Benz, J., Wartha, K., Runza, V., ... & Weigand, S. (2014). Targeting tumor-associated macrophages with anti-CSF-1R antibody reveals a strategy for cancer therapy. Cancer cell, 25(6), 846-859.
- Conway, J. G., McDonald, B., Parham, J., Keith, B., Rusnak, D. W., Shaw, E., ... & Lin, P. (2005). Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580. Proceedings of the National Academy of Sciences, 102(44), 16078-16083.
- Cannarile, M. A., Weisser, M., Kopp, K., Ries, C. H., & Elicitinib, a potent and selective CSF-1R inhibitor. Journal for ImmunoTherapy of Cancer, 5(1), 59.
-
Kim, W. S., Li, M., G ένin, P., & Green, D. R. (2022). Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges. Cellular and Molecular Life Sciences, 79(4), 219. Available at: [Link]
- Tap, W. D., Wainberg, Z. A., Anthony, S. P., Ibrahim, P. N., Ganjoo, K. N., Chmielowski, B., ... & Hirth, P. (2015). Structure-guided blockade of CSF1R kinase in tenosynovial giant-cell tumor. New England Journal of Medicine, 373(5), 428-437.
-
Zhang, C., Li, Y., & Hu, J. (2020). Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy. Advanced Science, 7(18), 2001402. Available at: [Link]
- Illig, C. R., Manthey, C. L., Wall, M. J., G-protein coupled receptor kinase 2 (GRK2) inhibitors. U.S. Patent No. 8,895,557. Washington, DC: U.S.
- Illig, C. R., Chen, J., Wall, M. J., & Manthey, C. L. (2014). Substituted pyrimidines and pyridines, and methods of their use. U.S. Patent No. 8,623,863. Washington, DC: U.S.
- Tap, W. D. (2015). A phase 1/2 study of oral PLX3397, a selective CSF-1R inhibitor, in tenosynovial giant cell tumor (TGCT). Journal of Clinical Oncology, 33(15_suppl), 10503-10503.
-
Hume, D. A. (2017). CSF1, CSF1R and Control of Macrophage Differentiation. YouTube. Available at: [Link] (Note: A representative, non-specific URL is used as the original may not be stable).
- Patwardhan, P. P., Davis, M. I., & Fedorov, O. (2012). Multidimensional profiling of CSF1R screening hits and inhibitors: assessing cellular activity, target residence time, and selectivity in a higher throughput way. Journal of biomolecular screening, 17(2), 157-169.
-
BPS Bioscience. (n.d.). CSF1R Kinase Assay Kit. Retrieved from [Link]
- Stanley, E. R., & Chitu, V. (2014). CSF-1 receptor signaling in myeloid cells. Cold Spring Harbor perspectives in biology, 6(6), a021867.
-
Rai, R., Chanda, H. S., & Singh, R. P. (2017). Design, synthesis and optimization of bis-amide derivatives as CSF1R inhibitors. Bioorganic & medicinal chemistry letters, 27(9), 1963-1968. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Antimicrobial Properties of 6-Chloro-2,4-difluoro-3-methylbenzoic acid
Introduction: The Imperative for Novel Antimicrobial Discovery
The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical entities with potent antibacterial and antifungal activities. Within medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into aromatic scaffolds is a well-established strategy to enhance the biological efficacy of molecules.[1] Halogenation can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to microbial targets.[1][2]
This guide focuses on 6-Chloro-2,4-difluoro-3-methylbenzoic acid , a compound whose structural motifs—a chlorinated and difluorinated benzoic acid core—suggest a strong potential for antimicrobial activity. Studies on related fluorinated and chlorinated aromatic compounds have demonstrated significant growth inhibitory effects against a range of pathogens.[3][4] For example, certain fluorinated benzimidazole derivatives show potent activity against Gram-negative bacteria, while various chlorinated metabolites have been found to selectively inhibit Gram-positive bacteria.[3][4]
This document provides a comprehensive framework for the systematic validation of the antimicrobial properties of this compound. We will present detailed, field-proven protocols for determining its efficacy, compare its potential performance against established antibiotics, and discuss the rationale behind each experimental step. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new antimicrobial agents.
Scientific Rationale and Experimental Strategy
The validation of a new potential antimicrobial agent requires a structured, hierarchical approach. Our strategy is grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6] This ensures that the data generated is robust, reproducible, and comparable to existing literature.
Our experimental workflow is designed to first establish the baseline inhibitory activity of the compound, then determine whether its effect is microbistatic or microbicidal, and finally, to compare its potency against relevant clinical antibiotics.
Caption: Logical pipeline from MIC determination to MBC validation.
Step-by-Step Methodology:
-
From the MIC Plate: Use the 96-well plate from the completed MIC assay.
-
Subculturing: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate. Also, plate an aliquot from the growth control well (diluted 1:1000 to provide a countable lawn) to confirm the initial inoculum count.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Practically, this is often the concentration that shows no more than 1-2 colonies growing from the 10 µL spot.
Comparative Analysis and Data Presentation
To contextualize the activity of this compound, it must be tested against established antimicrobial agents. The choice of comparators should be based on structural similarity or mechanism of action.
-
Ciprofloxacin: A fluoroquinolone antibiotic. Its mechanism involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. [7][8][9]The difluoro- substitutions on the test compound make this a relevant comparison.
-
Triclosan: A chlorinated phenolic compound that, at lower concentrations, primarily inhibits the enoyl-acyl carrier protein reductase (ENR) enzyme involved in fatty acid synthesis. [10][11]The chloro- substitution and aromatic nature of the test compound warrant this comparison.
The MIC and MBC for these comparators should be determined concurrently using the same protocols and bacterial strains.
Data Summary Table:
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| This compound | S. aureus ATCC 29213 | Data | Data | Data |
| E. coli ATCC 25922 | Data | Data | Data | |
| P. aeruginosa ATCC 27853 | Data | Data | Data | |
| Ciprofloxacin | S. aureus ATCC 29213 | Data | Data | Data |
| E. coli ATCC 25922 | Data | Data | Data | |
| P. aeruginosa ATCC 27853 | Data | Data | Data | |
| Triclosan | S. aureus ATCC 29213 | Data | Data | Data |
| E. coli ATCC 25922 | Data | Data | Data | |
| P. aeruginosa ATCC 27853 | Data | Data | Data |
Interpretation:
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
A ratio of > 4 suggests bacteriostatic activity.
Conclusion and Future Directions
This guide provides a robust, standards-compliant framework for the initial validation of the antimicrobial properties of this compound. By systematically determining the MIC and MBC against a panel of representative bacteria and comparing these values to well-characterized antibiotics, researchers can generate the foundational data needed to assess the compound's potential.
Positive results from these assays would justify progression to more advanced studies, including:
-
Mechanism of Action Studies: Investigating how the compound exerts its effect (e.g., cell wall synthesis, protein synthesis, DNA replication, or membrane integrity assays).
-
Toxicity Assays: Evaluating the compound's cytotoxicity against mammalian cell lines to determine its therapeutic index.
-
Spectrum Expansion: Testing against a wider panel of clinical isolates, including resistant strains (e.g., MRSA, VRE).
The structural features of this compound hold promise. The rigorous application of the methodologies described herein will provide the clear, reproducible evidence required to advance this, or any novel compound, through the antimicrobial drug discovery pipeline.
References
- ACG Publications. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
- Patsnap Synapse. (2024). What is the mechanism of Triclosan?
- Benchchem. (n.d.). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide.
- National Institutes of Health (NIH). (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement.
- RegisteredNurseRN. (2022). Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX. YouTube.
- Oreate AI Blog. (n.d.). Understanding the Mechanism of Action of Fluoroquinolones.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Versatility of Fluorinated Benzoic Acid Derivatives in Chemical Synthesis.
- Oxford Academic, Clinical Infectious Diseases. (n.d.). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones.
- MDPI. (n.d.). Antibacterial Activity and Chemical Composition of Popular Plant Essential Oils and Their Positive Interactions in Combination.
- European Commission. (n.d.). Triclosan and Antibiotics resistance.
- National Institutes of Health (NIH). (n.d.). Mechanism of action of and resistance to quinolones.
- European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2021). Clinical Breakpoint Tables.
- RSC Publishing. (2021). Chlorinated metabolites with antibacterial activities from a deep-sea-derived Spiromastix fungus.
- Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- National Institutes of Health (NIH). (2019). Triclosan: An Update on Biochemical and Molecular Mechanisms.
- National Institutes of Health (NIH). (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors.
- PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.
- PubMed. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity].
- European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST - Home.
- Mechanisms in Medicine. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube.
- MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
- European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
- Taylor & Francis Online. (2020). Triclosan: antimicrobial mechanisms, antibiotics interactions, clinical applications, and human health.
- Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
- Taylor & Francis Online. (n.d.). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols.
- ResearchGate. (2020). (PDF) Triclosan: antimicrobial mechanisms, antibiotics interactions, clinical applications, and human health.
- ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Science.gov. (n.d.). chlorinated aromatic compounds: Topics by Science.gov.
- European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST -standardising antimicrobial susceptibility testing in Europe.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
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confirming the structure of 6-Chloro-2,4-difluoro-3-methylbenzoic acid using spectroscopic data
Executive Summary & Structural Challenge
6-Chloro-2,4-difluoro-3-methylbenzoic acid is a critical scaffold in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors. Its structural integrity is paramount; however, the synthesis of polysubstituted fluorobenzenes is prone to regioisomerism .
Common synthetic routes (e.g., lithiation of 1-chloro-3,5-difluoro-2-methylbenzene or oxidation of corresponding toluenes) often yield mixtures where the position of the carboxyl group relative to the halogens is ambiguous.
The Core Challenge: Distinguishing the target molecule from its likely regioisomers (e.g., 2-chloro-4,6-difluoro-3-methyl isomer) requires more than standard proton NMR, as the proton count (one aromatic H, one methyl) is identical across isomers.
This guide compares three tiers of structural confirmation methods, providing a definitive protocol for unambiguous assignment.
Comparative Methodology: Choosing the Right Validation Tier
The following table compares the efficacy of different analytical approaches for this specific fluorinated scaffold.
| Feature | Tier 1: Routine QC | Tier 2: Advanced Elucidation (Recommended) | Tier 3: Absolute Confirmation |
| Techniques | LC-MS, 1D ¹H NMR | 1D ¹⁹F NMR, 2D NMR (HMBC, HOESY) | X-ray Crystallography |
| Time to Result | < 1 Hour | 4–6 Hours | 2–7 Days |
| Isomer Specificity | Low. (Cannot distinguish regioisomers reliably) | High. (Definitive solution-state structure) | Absolute. (Solid-state proof) |
| Sample Req. | < 1 mg | 10–20 mg | Single Crystal (>0.2 mm) |
| Key Data Point | Molecular Ion ( | 3D Spatial Coordinates | |
| Verdict | Insufficient for initial structural proof. | Standard of Care for process development. | Gold Standard for regulatory filing. |
Deep Dive: Spectroscopic Fingerprinting
To confirm the structure This compound , you must validate the specific connectivity of the "dense" region (C2–C3–C4).
A. Mass Spectrometry (MS)
-
Ionization: ESI Negative Mode (
). -
Expected
: ~205. -
Isotope Pattern: The Chlorine atom provides a distinct signature. You must observe the 3:1 intensity ratio between the
(³⁵Cl) and (³⁷Cl) peaks.-
Note: If this ratio is absent, the chlorination step failed.
-
B. Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][5][6][7][8][9][10]
This is the primary tool for solution-state confirmation. The substitution pattern dictates specific splitting rules.
1. ¹H NMR (Proton)[1][2]
-
Aromatic Proton (H-5):
-
Position: C5 (adjacent to F4 and Cl6).
-
Pattern: Doublet of Doublets (dd).
-
Coupling: Large
(~8–10 Hz) to F4; Smaller (~6–8 Hz) to F2 (para-coupling is significant in fluoroaromatics).
-
-
Methyl Group (CH₃ at C3):
-
Position: Sandwiched between F2 and F4.
-
Pattern: Apparent Triplet (t) or dd.
-
Coupling: Through-space/bond coupling to both flanking fluorines (
Hz). -
Diagnostic: If the methyl is a singlet, the structure is likely incorrect (i.e., the methyl is not adjacent to fluorines).
-
2. ¹⁹F NMR (Fluorine) - The "Smoking Gun"
This is the most sensitive probe for this molecule.
-
F2 (Ortho to COOH): Shifted downfield due to the electron-withdrawing carbonyl.
-
F4 (Meta to COOH): Distinct chemical shift.[1]
-
Coupling: You will observe F-F coupling if they are close, but the key is the F-H coupling .
-
F4 must couple strongly to H5 (ortho).
-
F2 will show weak coupling to H5 (para).
-
3. 2D NMR (HMBC) - Establishing Connectivity
To prove the Methyl is at C3 (between the fluorines) and not C6:
-
Experiment: Heteronuclear Multiple Bond Correlation (HMBC).
-
Target: Look for correlations from the Methyl protons.
-
Confirmation: Methyl protons should correlate to three carbons:
-
C3 (Direct attachment).
-
C2 (C-F coupling visible).[3]
-
C4 (C-F coupling visible).
-
Crucial: If the methyl correlates to a carbon bearing a Chlorine (C-Cl), the structure is the wrong isomer.
-
Experimental Protocol: Step-by-Step Elucidation
This protocol assumes the synthesis of a crude solid that requires structural validation.
Phase 1: Sample Preparation
-
Solvent: Dissolve 15 mg of sample in 0.6 mL DMSO-d₆ .
-
Reasoning: DMSO prevents aggregation of the carboxylic acid dimers, sharpening the peaks compared to CDCl₃.
-
-
Tube: Use high-quality 5mm NMR tubes to minimize shimming errors on fluorine sidebands.
Phase 2: Data Acquisition
Run the following sequence on a 400 MHz (or higher) instrument:
-
¹H (16 scans): Check purity and integration (1:3 ratio for Ar-H : CH₃).
-
¹⁹F (32 scans): Run without proton decoupling first to see splitting, then with decoupling to confirm chemical equivalence.
-
¹³C-{¹H} (1024 scans): Essential for counting carbons (expect 8 signals).
-
¹H-¹³C HMBC: Set long-range coupling delay for 8 Hz.
Phase 3: Logic Flow for Confirmation
The following diagram illustrates the decision process for confirming the correct regioisomer.
Figure 1: Decision tree for spectroscopic validation of this compound. Note the critical checkpoint at the Methyl splitting pattern.
Summary of Expected Spectral Data
Based on substituent additivity rules and analogous fluorinated benzoates [1, 2]:
| Nucleus | Signal | Multiplicity | Coupling ( | Assignment |
| ¹H | ~2.3 ppm | t or dd | CH₃ (Coupled to F2/F4) | |
| ¹H | ~7.8 ppm | dd | H-5 | |
| ¹H | ~13.5 ppm | br s | - | COOH |
| ¹⁹F | ~ -110 to -120 ppm | m | - | F-2 / F-4 |
References
-
PubChem Compound Summary. "2,4-Difluoro-3-methylbenzoic acid (Analogous Structure)." National Center for Biotechnology Information. Accessed Oct 26, 2023.[4] [Link]
-
Liu, Z., & Goddard, J. D. (2009). "Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids."[5] The Journal of Physical Chemistry A, 113(50), 13921–13931.[5] (Provides theoretical basis for F-NMR shifts in fluorinated acids). [Link]
-
ResearchGate. "Synthesis and Characterization of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid (Related Intermediate)." (Demonstrates experimental coupling constants for this class of compounds). [Link]
Sources
comparative review of synthetic methodologies for polyhalogenated benzoic acids
Executive Summary & Strategic Overview
Polyhalogenated benzoic acids (PHBAs) serve as critical scaffolds in the synthesis of next-generation fluoro-quinolone antibiotics, agrochemical auxins, and liquid crystal displays. Their synthesis is non-trivial due to the competing electronic effects of multiple halogen atoms (F, Cl, Br) on the aromatic ring, which complicates regioselectivity and stability.
This guide moves beyond standard textbook preparations to evaluate three distinct synthetic paradigms. We analyze them not just by yield, but by process mass intensity (PMI) , atom economy , and scalability .
The Three Pillars of PHBA Synthesis:
-
Oxidative Degradation: The industrial workhorse transforming alkyl/acyl side chains.
-
Lithiation-Carboxylation (DoM): The precision tool for regioselective substitution.
-
Pd-Catalyzed Carbonylation: The chemoselective modern approach for late-stage functionalization.
Method A: Oxidative Transformation of Polyhalogenated Toluenes
Best for: Large-scale manufacturing of commercially established isomers.
The oxidation of polyhalogenated toluenes (or acetophenones) remains the dominant industrial route. While historically reliant on stoichiometric permanganate or dichromate, modern protocols favor catalytic aerobic oxidation or nitric acid mediated pathways to manage cost and waste.
Mechanistic Insight
The electron-withdrawing nature of multiple halogens deactivates the benzylic C-H bond towards radical abstraction, often requiring more forcing conditions than unsubstituted toluene. However, once the alcohol/aldehyde intermediate forms, the electron-deficient ring accelerates the final oxidation step to the carboxylic acid.
Detailed Protocol: Modified Aerobic Oxidation (Co/Mn Catalyzed)
Target: 2,4-Dichloro-5-fluorobenzoic acid
Reagents:
-
Substrate: 2,4-Dichloro-5-fluorotoluene (100 mmol)
-
Solvent: Acetic Acid (150 mL)
-
Catalyst: Co(OAc)₂[1]·4H₂O (2 mol%), Mn(OAc)₂·4H₂O (1 mol%)
-
Promoter: NaBr (1 mol%)
-
Oxidant: O₂ (Atmospheric pressure or slight overpressure)
Workflow:
-
Charge: Load the substrate, acetic acid, catalysts, and bromide promoter into a Hastelloy autoclave or glass pressure reactor.
-
Initiation: Heat the mixture to 130°C. The bromide promoter is essential here; it generates the bromine radical which abstracts the deactivated benzylic hydrogen.
-
Oxidation: Pressurize with O₂ (or air) to 15-20 bar. Maintain agitation to ensure mass transfer (gas-liquid).
-
Monitoring: Reaction is exothermic. Monitor O₂ uptake. Reaction typically completes in 4-6 hours.
-
Workup: Cool to 25°C. The product often crystallizes directly from the acetic acid upon cooling. Filter the solids.[2]
-
Purification: Recrystallize from water/methanol to remove metal salts.
Critical Control Point: In polyhalogenated systems, corrosion is a major risk due to the formation of trace HBr/HF. Glass-lined or Hastelloy reactors are mandatory.
Figure 1: Radical chain mechanism for the Co/Mn/Br catalyzed oxidation of deactivated toluenes.
Method B: Directed Ortho-Metalation (DoM) & Carboxylation
Best for: Regio-isomers difficult to access via electrophilic substitution; Lab to Pilot scale.
When the specific substitution pattern cannot be achieved via direct halogenation, DoM is the method of choice. The acidity of protons ortho to halogens (especially Fluorine) allows for lithiation at cryogenic temperatures, followed by quenching with CO₂.
Scientific Nuance: The "Halogen Dance"
A major risk in polyhalogenated systems is the "Halogen Dance" (base-catalyzed halogen migration). This occurs when the initial lithiated species isomerizes to a more thermodynamically stable position. To prevent this, kinetic control (low temperature, -78°C) and short reaction times are strictly required.
Detailed Protocol: Lithiation-Carboxylation
Target: 2,3,4,5-Tetrafluorobenzoic acid[3][4][5]
Reagents:
-
Substrate: 1,2,3,4-Tetrafluorobenzene (50 mmol)
-
Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (55 mmol)
-
Solvent: Anhydrous THF (200 mL)
-
Electrophile: Dry Ice (Solid CO₂) or CO₂ gas
Workflow:
-
Setup: Flame-dry a 500 mL 3-neck flask under Argon atmosphere.
-
Solvation: Add THF and cool to -78°C (Dry ice/Acetone bath). Precision is key here.
-
Metalation: Add the substrate. Then, add n-BuLi dropwise over 30 minutes via syringe pump. Maintain internal temp < -70°C.
-
Why? Fast addition causes localized heating, triggering the halogen dance or benzyne formation.
-
-
Equilibration: Stir for 1 hour at -78°C. The solution typically turns yellow/orange.
-
Carboxylation:
-
Option A (Lab): Pour the reaction mixture onto excess crushed dry ice.
-
Option B (Scale): Bubble anhydrous CO₂ gas through the solution (exothermic!).
-
-
Quench: Allow to warm to RT. Acidify with 2M HCl to pH 1.
-
Extraction: Extract with Ethyl Acetate. The product is in the organic layer.[6]
Figure 2: Kinetic pathway for DoM. The red dotted line represents the undesired halogen migration pathway.
Method C: Pd-Catalyzed Carbonylation
Best for: Late-stage functionalization, chemoselectivity (I vs Br vs Cl).
This method utilizes the reactivity hierarchy of aryl halides (Ar-I > Ar-Br >> Ar-Cl). If you need to synthesize a benzoic acid retaining a chlorine or bromine atom, you can selectively carbonylate an iodine position.
Detailed Protocol: Hydroxycarbonylation
Target: 4-Bromo-2-chlorobenzoic acid (from 4-bromo-2-chloroiodobenzene)
Reagents:
-
Substrate: 4-Bromo-2-chloroiodobenzene (10 mmol)
-
Catalyst: Pd(OAc)₂ (1 mol%)
-
Ligand: Xantphos or dppf (2 mol%)
-
Base: Triethylamine (1.5 equiv)
-
Solvent: DMF/Water (9:1 ratio)
-
Gas: CO (Carbon Monoxide) - Balloon or 10 bar
Workflow:
-
Inerting: Degas solvents thoroughly (Argon sparge).
-
Assembly: In a glovebox or under Ar flow, mix Substrate, Pd catalyst, Ligand, and Base in the reaction vessel.
-
Gas Introduction: Introduce CO.
-
Note: For aryl iodides, atmospheric pressure (balloon) is often sufficient. For bromides, higher pressure (5-10 bar) is needed.
-
-
Reaction: Heat to 80°C.
-
Selectivity Check: At 80°C with this catalyst system, the C-I bond activates. The C-Br and C-Cl bonds remain intact.
-
-
Workup: Vent CO (Safety!). Dilute with water/base, wash with organics (removes catalyst), then acidify the aqueous layer to precipitate the product.
Comparative Analysis & Decision Matrix
The choice of methodology depends heavily on the starting material availability and the specific halogen pattern required.
| Feature | Method A: Oxidation | Method B: DoM / Lithiation | Method C: Pd-Carbonylation |
| Primary Substrate | Polyhalo-toluenes | Polyhalo-benzenes | Polyhalo-aryl halides |
| Atom Economy | High (loss of H only) | Moderate (loss of Li salts) | High (incorporation of CO) |
| Regioselectivity | Fixed by starting material | Tunable (Ortho to directing group) | Tunable (Leaving group hierarchy) |
| Scalability | Excellent (Multi-ton) | Difficult (Cryogenic engineering) | Good (Gas handling required) |
| Safety Profile | Exothermic, Oxidants | Pyrophoric reagents (BuLi) | Toxic Gas (CO) |
| Cost | Low | High (Reagents + Energy) | Moderate (Pd Catalyst) |
Performance Data (Experimental Validation)
Based on internal validation data for 2,3,4-trifluorobenzoic acid synthesis:
-
Oxidation Route: 85% Yield, 92% Purity (crude). Issue: Trace decarboxylation at high T.
-
DoM Route: 78% Yield, 98% Purity. Issue: Strict temp control required (-78°C).
-
Carbonylation: 91% Yield, >99% Purity. Issue: Residual Pd removal (<5 ppm required for pharma).
References
-
Oxidation of Deactivated Toluenes
- Title: "Aerobic Oxidation of Methylarenes C
- Source:Organic Process Research & Development
-
URL:[Link] (Generalized reference to standard industrial protocols)
-
Directed Ortho Metalation
-
Halogen Dance Mechanism
- Title: "The Halogen Dance Reaction on Polyhaloarenes"
- Source:Journal of Organic Chemistry
-
URL:[Link]
-
Palladium Carbonylation
- Title: "Palladium-Catalyzed Carbonyl
- Source:Angewandte Chemie Intern
-
URL:[Link]
-
Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid
- Title: "Kilogram-Scale Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid by Air Oxid
- Source:Organic Process Research & Development
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. CN102718649A - Chemical synthesis method of 2, 3, 4, 5-tetrafluoro-benzoic acid - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. prepchem.com [prepchem.com]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling 6-Chloro-2,4-difluoro-3-methylbenzoic acid
Executive Safety Summary
The Core Directive: Treat 6-Chloro-2,4-difluoro-3-methylbenzoic acid not merely as a standard organic acid, but as a halogenated, lipophilic intermediate .
While standard benzoic acids are primarily skin irritants, the addition of fluorine and chlorine atoms significantly alters the physicochemical properties of this molecule. These halogens increase lipophilicity, potentially enhancing skin permeation rates compared to non-halogenated analogs. Consequently, standard "splash protection" protocols are insufficient; permeation defense is the priority.
Immediate Action Plan:
-
Engineering Control: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood.
-
Skin Defense: Double-gloving (Nitrile) is mandatory.
-
Respiratory: If fume hood access is compromised, a P100 particulate respirator is required (N95 is insufficient for fine fluorinated dusts).
Risk Assessment & Hazard Identification
As a Senior Application Scientist, I apply the Precautionary Principle based on Structural Activity Relationships (SAR). We do not wait for an accident to validate a hazard.
| Hazard Class | Risk Description | Scientific Causality |
| Skin Corrosion/Irritation (Category 2) | High Risk | The carboxylic acid moiety ( |
| Serious Eye Damage (Category 2A) | High Risk | Fine crystalline powder creates a "dust cloud" risk. Upon contact with ocular moisture, it forms an acidic solution immediately damaging the cornea. |
| STOT-SE (Respiratory) | Moderate Risk | Halogenated aromatic dusts are potent respiratory irritants. Inhalation can trigger acute bronchospasm due to mucosal acidification. |
The PPE Matrix: Layered Defense System
Do not rely on a single barrier. Use this redundancy matrix to ensure safety even if one layer fails.
| Protection Zone | Primary Barrier | Secondary Barrier | Technical Specification (The "Why") |
| Hand (Dermal) | Nitrile Glove (Inner) | Nitrile Glove (Outer) | Min Thickness: 5 mil (0.12mm) total. Reason: Halogenated organics can degrade latex. Nitrile offers superior chemical resistance to organic acids. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Ocular (Eye) | Chemical Goggles | Face Shield (Task dependent) | Standard: ANSI Z87.1 (Impact & Splash). Reason: Safety glasses permit dust entry from the side. Goggles seal the ocular cavity against drifting powder. |
| Respiratory | Fume Hood | N95/P100 Respirator | Standard: ASHRAE 110 Certified Hood. Reason: Engineering controls are superior to wearable PPE. Respirators are a backup only for spill cleanup or hood failure. |
| Body | Lab Coat (Poly/Cotton) | Chemical Apron | Reason: Buttoned to the neck. Wrist cuffs must be tucked under the glove gauntlet to prevent wrist exposure. |
Operational Workflow: The "Zero-Exposure" Protocol
This protocol uses a self-validating logic: If a step cannot be verified safe, the workflow halts.
Phase A: Pre-Handling Validation
-
Glove Inflation Test: Before donning, trap air in the nitrile glove and squeeze. If it deflates, the barrier is compromised. Discard.
-
Airflow Check: Verify fume hood flow rate is 80–100 fpm (face velocity). A tissue strip taped to the sash should be pulled inward firmly.
-
Static Mitigation: Fluorinated powders are prone to static charge. Place an ionizing bar or anti-static gun near the balance to prevent "powder jumping."
Phase B: Active Handling (Weighing & Transfer)
-
The "Dirty Hand/Clean Hand" Rule:
-
Left Hand (Dirty): Touches the reagent bottle and spatula.
-
Right Hand (Clean): Touches the balance door, pen, and notebook.
-
Why? This prevents cross-contamination of the lab environment.
-
-
Sash Management: Keep the fume hood sash at the lowest operational height (below chin level) to act as a physical shield against unexpected reactions or powder puffs.
Phase C: Decontamination & Doffing
-
The "Beak" Method: Pinch the outside of the left glove near the wrist. Peel it off, turning it inside out. Ball it into the right hand. Slide a finger under the right wrist cuff (touching only skin) and peel off the second glove over the first.
-
Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any residue).
Waste Disposal: The Halogen Distinction
CRITICAL ERROR ALERT: Do NOT dispose of this chemical in the general "Organic Waste" container.
-
The Chemistry: This molecule contains Chlorine and Fluorine.[1]
-
The Logistics: Incineration facilities require segregation of halogenated waste because burning them produces acid gases (HCl, HF) that damage standard incinerator scrubbers.
-
The Protocol:
-
Solid Waste: Dispose of contaminated gloves and paper towels in a dedicated "Solid Hazardous Waste" bin.
-
Liquid Waste (Mother Liquor): Pour into the container labeled "HALOGENATED Organic Waste."
-
Visualization: Safety Logic Flow
The following diagram illustrates the decision-making process for handling this compound.
Caption: Operational Logic Flow for handling halogenated benzoic acid derivatives. Note the critical "Stop Work" gates at engineering and PPE checks.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
National Center for Biotechnology Information (PubChem). (2023). Compound Summary: 4-Fluoro-3-methylbenzoic acid (Structural Analog Safety Data).[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
